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  • Product: 3-(3-Bromo-5-methoxyphenyl)propanenitrile
  • CAS: 1447606-63-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of a robust synthetic pathway for 3-(3-Bromo-5-methoxyphenyl)propanenitrile, a valuable building block in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a robust synthetic pathway for 3-(3-Bromo-5-methoxyphenyl)propanenitrile, a valuable building block in medicinal chemistry and materials science. The presented methodology is designed to be both efficient and scalable, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction

3-(3-Bromo-5-methoxyphenyl)propanenitrile is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of the bromo, methoxy, and nitrile functionalities provides multiple reaction handles for further chemical transformations, making it a versatile precursor for the development of novel pharmaceutical agents and functional materials. This document outlines a reliable synthetic route starting from the readily available 3-bromo-5-methoxybenzaldehyde, detailing the reaction mechanism, experimental protocol, and characterization of the target compound.

Synthetic Strategy: A Multi-step Approach

The chosen synthetic strategy involves a three-step sequence starting from 3-bromo-5-methoxybenzaldehyde. This approach was selected for its high potential for yield and purity, utilizing well-established and reliable chemical transformations. The overall workflow is depicted below:

A 3-Bromo-5-methoxybenzaldehyde B Wittig Reaction with (cyanomethyl)triphenylphosphonium chloride A->B Step 1 C 3-(3-Bromo-5-methoxyphenyl)acrylonitrile B->C D Catalytic Hydrogenation C->D Step 2 E 3-(3-Bromo-5-methoxyphenyl)propanenitrile D->E

Figure 1: Overall synthetic workflow for 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

The synthesis commences with a Wittig reaction to introduce the acrylonitrile moiety, followed by a selective reduction of the carbon-carbon double bond to yield the desired propanenitrile.

Part 1: Synthesis of the Wittig Reagent - (cyanomethyl)triphenylphosphonium chloride

The first phase of the synthesis involves the preparation of the necessary Wittig reagent.

Reaction Scheme:

(C₆H₅)₃P + ClCH₂CN → [(C₆H₅)₃P⁺CH₂CN]Cl⁻

Mechanistic Considerations:

The formation of the phosphonium salt is a classic Sₙ2 reaction. Triphenylphosphine, a strong nucleophile, attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion to form the desired (cyanomethyl)triphenylphosphonium chloride.

Experimental Protocol:
  • To a solution of triphenylphosphine (1.0 eq) in dry toluene, add chloroacetonitrile (1.05 eq).

  • Heat the reaction mixture at reflux for 24 hours, during which the phosphonium salt will precipitate out of the solution.

  • Cool the mixture to room temperature and collect the white solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield (cyanomethyl)triphenylphosphonium chloride.

Part 2: Wittig Reaction and Synthesis of 3-(3-Bromo-5-methoxyphenyl)acrylonitrile

This step constitutes the core carbon-carbon bond-forming reaction of the synthesis.

Reaction Scheme:

[(C₆H₅)₃P⁺CH₂CN]Cl⁻ + 3-Bromo-5-methoxybenzaldehyde → 3-(3-Bromo-5-methoxyphenyl)acrylonitrile + (C₆H₅)₃PO + HCl

Mechanistic Insights:

The Wittig reaction proceeds through a series of intermediates.[1][2][3] First, the phosphonium salt is deprotonated by a strong base to form a phosphorus ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a betaine intermediate. The betaine subsequently collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[3][4][5]

G cluster_0 Ylide Formation cluster_1 Wittig Reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Base Betaine Betaine Ylide->Betaine + Aldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene + Ph3PO

Figure 2: Generalized mechanism of the Wittig Reaction.

Experimental Protocol:
  • Suspend (cyanomethyl)triphenylphosphonium chloride (1.2 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base, such as sodium hydride (1.2 eq) or n-butyllithium, portion-wise to generate the ylide.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 3-bromo-5-methoxybenzaldehyde (1.0 eq) in dry THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(3-Bromo-5-methoxyphenyl)acrylonitrile.

Part 3: Reduction to 3-(3-Bromo-5-methoxyphenyl)propanenitrile

The final step involves the selective reduction of the alkene functionality.

Reaction Scheme:

3-(3-Bromo-5-methoxyphenyl)acrylonitrile + H₂ --(Pd/C)--> 3-(3-Bromo-5-methoxyphenyl)propanenitrile

Rationale for Catalyst Selection:

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of carbon-carbon double and triple bonds.[6] It offers excellent activity and selectivity, leaving other functional groups such as the nitrile and the aromatic ring intact under standard conditions.

Experimental Protocol:
  • Dissolve 3-(3-Bromo-5-methoxyphenyl)acrylonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) using a balloon or a Parr hydrogenator.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography or recrystallization to obtain pure 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

Data Summary

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
(cyanomethyl)triphenylphosphonium chloride TriphenylphosphineChloroacetonitrileToluene>95>98
3-(3-Bromo-5-methoxyphenyl)acrylonitrile 3-Bromo-5-methoxybenzaldehyde(cyanomethyl)triphenylphosphonium chloride, NaHTHF80-90>95
3-(3-Bromo-5-methoxyphenyl)propanenitrile 3-(3-Bromo-5-methoxyphenyl)acrylonitrileH₂, 10% Pd/CEthanol>95>99

Characterization of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals include a triplet for the methoxy protons, multiplets for the aromatic protons, and two triplets for the two methylene groups of the propyl chain.

  • ¹³C NMR: The spectrum should show the expected number of signals for the aromatic carbons, the methoxy carbon, the nitrile carbon, and the two methylene carbons.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch should be observed around 2240-2260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₀BrNO.[7]

Safety Considerations

  • Chloroacetonitrile: Highly toxic and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride and n-Butyllithium: Highly flammable and react violently with water. Handle under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Perform hydrogenation in a well-ventilated area, away from ignition sources.

  • Palladium on Carbon: Can be pyrophoric when dry and exposed to air. Handle with care.

Conclusion

This guide has detailed a reliable and high-yielding synthetic route to 3-(3-Bromo-5-methoxyphenyl)propanenitrile. By employing a Wittig reaction followed by catalytic hydrogenation, this valuable intermediate can be prepared in high purity. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers in their synthetic endeavors.

References

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

Abstract The unequivocal structural confirmation of chemical entities is a cornerstone of chemical research and drug development. This in-depth technical guide provides a comprehensive analysis of the expected spectral d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unequivocal structural confirmation of chemical entities is a cornerstone of chemical research and drug development. This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-(3-Bromo-5-methoxyphenyl)propanenitrile (CAS No. 1447606-63-4).[1] In the absence of publicly available experimental spectra, this document outlines a predictive approach to its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established spectroscopic principles and data from analogous structures, this guide serves as a practical resource for researchers, scientists, and drug development professionals, enabling the unambiguous identification and characterization of this compound.

Introduction and Molecular Structure

3-(3-Bromo-5-methoxyphenyl)propanenitrile is a substituted aromatic compound with the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol .[1] Its structure comprises a 1,3,5-trisubstituted benzene ring bearing a bromine atom, a methoxy group, and a propanenitrile side chain. The precise characterization of such molecules is critical for ensuring purity, confirming identity in synthetic pathways, and for regulatory submissions in drug development. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide will detail the predicted spectral fingerprints of this molecule in ¹H NMR, ¹³C NMR, IR, and MS, providing a robust framework for its analytical validation.

Caption: Molecular structure of 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

Predicted Spectral Data Summary

The following tables summarize the key predicted quantitative data for 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H ~7.1 - 7.3 m 3H
-OCH₃ ~3.8 s 3H
Ar-CH₂- ~2.9 t 2H

| -CH₂-CN | ~2.6 | t | 2H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-O (Aromatic) ~160
C-Br (Aromatic) ~122
C-C (Aromatic) ~143
Ar-CH ~125, ~120, ~115
-C≡N ~118
-OCH₃ ~55
Ar-CH₂- ~32

| -CH₂-CN | ~19 |

Table 3: Predicted IR Data (KBr Pellet)

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C≡N Stretch (Nitrile) 2240 - 2220 Strong, Sharp
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aliphatic) 3000 - 2850 Medium
C=C Stretch (Aromatic) 1600 - 1450 Medium-Strong
C-O Stretch (Aryl Ether) 1275 - 1200 (asym), 1075 - 1020 (sym) Strong

| C-Br Stretch | 680 - 515 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data (EI, 70 eV)

m/z Interpretation Notes
241/239 Molecular Ion [M]⁺ Bromine isotope pattern (1:1 ratio)
200/198 [M - C₂H₃N]⁺ Loss of propionitrile radical
185/183 [M - C₂H₃N - CH₃]⁺ Subsequent loss of methyl radical
120 [C₇H₅O]⁺ Methoxybenzoyl fragment

| 92 | [C₆H₄O]⁺ | Loss of CO from methoxybenzoyl fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Experimental Causality

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR reveals the number of different types of carbon atoms in a molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.[2]

Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the convenient location of its residual solvent peak for referencing.[2]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.

  • Field Strength: A higher field strength (e.g., 500 MHz for ¹H) provides better signal dispersion and resolution, which is crucial for resolving complex spin systems, such as those in substituted aromatic rings.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 3-(3-Bromo-5-methoxyphenyl)propanenitrile in CDCl₃ would exhibit four distinct signals:

  • Aromatic Protons (~7.1 - 7.3 ppm, 3H, multiplet): The three protons on the benzene ring are in different chemical environments and will likely appear as a complex multiplet in this region. Their exact shifts and coupling patterns depend on the combined electronic effects of the bromo, methoxy, and propylnitrile substituents.

  • Methoxy Protons (~3.8 ppm, 3H, singlet): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet.

  • Benzylic Protons (~2.9 ppm, 2H, triplet): The two protons of the methylene group attached to the aromatic ring (Ar-CH₂-) are deshielded by the ring. They are coupled to the adjacent methylene group, resulting in a triplet.

  • Aliphatic Protons (~2.6 ppm, 2H, triplet): The two protons of the methylene group adjacent to the nitrile function (-CH₂-CN) are slightly less deshielded than the benzylic protons. They are coupled to the benzylic methylene group, also resulting in a triplet.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule:

  • Aromatic Carbons:

    • C-O (~160 ppm): The carbon atom attached to the electronegative oxygen of the methoxy group is significantly deshielded.

    • C-Br (~122 ppm): The carbon atom bonded to the bromine atom.

    • C-C (~143 ppm): The quaternary carbon to which the propanenitrile side chain is attached.

    • Ar-CH (~125, ~120, ~115 ppm): Three distinct signals for the three protonated aromatic carbons.

  • Nitrile Carbon (-C≡N, ~118 ppm): The carbon of the nitrile group typically appears in this region.[3]

  • Aliphatic Carbons:

    • -OCH₃ (~55 ppm): The carbon of the methoxy group.

    • Ar-CH₂- (~32 ppm): The benzylic carbon.

    • -CH₂-CN (~19 ppm): The carbon adjacent to the nitrile group.

Infrared (IR) Spectroscopy

Principles and Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group to which it belongs.

Experimental Choice (KBr Pellet Method): For solid samples, the KBr pellet method is a robust and common technique. The sample is finely ground with dry potassium bromide and pressed into a transparent pellet. This ensures that the sample is dispersed in a medium that is transparent to IR radiation in the analytical range (4000-400 cm⁻¹), minimizing background interference.[4]

Predicted IR Spectrum and Interpretation

The IR spectrum of 3-(3-Bromo-5-methoxyphenyl)propanenitrile is expected to show several characteristic absorption bands that confirm the presence of its key functional groups:

  • Nitrile (C≡N) Stretch (2240 - 2220 cm⁻¹): A strong and sharp absorption band in this region is highly diagnostic for the nitrile functional group.[3] For aromatic nitriles, this peak is typically at a slightly lower wavenumber than for saturated nitriles due to conjugation.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): These absorptions are typically of medium intensity and appear at higher wavenumbers than aliphatic C-H stretches.

  • Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): These bands arise from the C-H bonds of the methylene groups in the propanenitrile side chain.

  • Aromatic C=C Stretch (1600 - 1450 cm⁻¹): A series of medium to strong bands in this region confirms the presence of the benzene ring.

  • Aryl Ether C-O Stretch (Asymmetric: 1275 - 1200 cm⁻¹; Symmetric: 1075 - 1020 cm⁻¹): Two strong bands are expected for the C-O stretching vibrations of the aryl ether linkage.

  • C-Br Stretch (680 - 515 cm⁻¹): A medium to strong absorption in the fingerprint region is indicative of the carbon-bromine bond.

Mass Spectrometry (MS)

Principles and Experimental Causality

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons (typically 70 eV). This leads to the formation of a molecular ion (a radical cation) and its subsequent fragmentation into smaller, charged ions. The mass-to-charge ratio (m/z) of these ions is measured, providing information about the molecular weight and structure of the compound.

Experimental Choices:

  • Ionization Method: EI is a hard ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule that is valuable for structural elucidation.[4]

  • Sample Introduction: For a compound with sufficient volatility, a direct insertion probe can be used to introduce the solid sample into the high-vacuum source of the mass spectrometer.

Predicted Mass Spectrum and Interpretation

The mass spectrum of 3-(3-Bromo-5-methoxyphenyl)propanenitrile will be characterized by:

  • Molecular Ion Peak ([M]⁺, m/z 239 and 241): A crucial feature will be a pair of peaks of nearly equal intensity for the molecular ion. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[5] This pattern is a definitive indicator of the presence of a single bromine atom.

  • Key Fragmentation Pathways: The fragmentation is driven by the formation of stable ions and neutral radicals.

G M [M]⁺˙ m/z 239/241 F1 [M - C₂H₃N]⁺˙ m/z 200/198 M->F1 - •CH₂CH₂CN F2 [M - C₃H₄N]⁺ m/z 185/183 M->F2 - •CH₂CH₂CN

Caption: A simplified predicted fragmentation pathway for 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

  • Loss of the Propionitrile Side Chain: Cleavage of the benzylic C-C bond is a likely fragmentation pathway, leading to the loss of a propionitrile radical (•CH₂CH₂CN) to give a fragment at m/z 185/183.

  • Formation of a Tropylium-like Ion: Rearrangement and fragmentation could lead to various stable aromatic cations.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS).[3]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a spectral width of 0-220 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[2]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ add_tms Add TMS Standard dissolve->add_tms h1_nmr Acquire ¹H Spectrum (400+ MHz) add_tms->h1_nmr c13_nmr Acquire ¹³C Spectrum (Proton Decoupled) add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate and Peak Pick phase_baseline->integrate

Caption: Standard workflow for NMR data acquisition and processing.

Infrared Spectroscopy (KBr Pellet Method)
  • Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Place the mixture in a pellet die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Analysis: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source using a direct insertion probe.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.[4]

  • Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-(3-Bromo-5-methoxyphenyl)propanenitrile. The combination of these techniques offers a powerful and complementary approach to confirming the structure and identity of this molecule. The characteristic nitrile stretch in the IR, the unique bromine isotopic pattern in the mass spectrum, and the specific chemical shifts and coupling patterns in the NMR spectra collectively form a robust analytical fingerprint. This guide serves as a valuable reference for researchers in the synthesis, quality control, and development of compounds containing this and related chemical scaffolds.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide: 3-(3-Bromo-5-methoxyphenyl)propanenitrile in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, selecting the right chemical building block is the foundation of a robust drug discovery pipeline. The compound 3-(3-Bromo-5-methoxyphenyl)propanenitrile (CAS: 14...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right chemical building block is the foundation of a robust drug discovery pipeline. The compound 3-(3-Bromo-5-methoxyphenyl)propanenitrile (CAS: 1447606-63-4) is a highly specialized, bifunctional intermediate utilized primarily in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1].

This whitepaper deconstructs the structural rationale, physicochemical properties, and synthetic utility of this intermediate, providing self-validating protocols for its downstream derivatization.

Structural Rationale & Physicochemical Profiling

The architectural value of 3-(3-Bromo-5-methoxyphenyl)propanenitrile lies in its orthogonal reactivity. It features three distinct functional domains:

  • Aryl Bromide (C-Br): A prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The meta-substitution minimizes steric hindrance during the oxidative addition of palladium catalysts.

  • Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance, modulating the electron density of the aromatic ring. In target binding, the oxygen atom serves as a critical hydrogen bond acceptor, while the methyl group explores shallow hydrophobic pockets.

  • Propanenitrile Chain (-CH₂CH₂CN): A flexible, two-carbon linker terminating in a cyano group. This chain can be chemoselectively reduced to a primary amine, hydrolyzed to a carboxylic acid, or utilized in cyclization cascades to form heterocycles.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the intermediate, which are critical for calculating reaction stoichiometry and predicting downstream API pharmacokinetics [2].

PropertyValueCausality in Drug Design
IUPAC Name 3-(3-Bromo-5-methoxyphenyl)propanenitrileStandardized nomenclature for regulatory filing.
CAS Number 1447606-63-4Unique identifier for chemical sourcing.
Molecular Formula C₁₀H₁₀BrNODictates mass balance in synthetic workflows.
Molecular Weight 240.10 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
SMILES N#CCCC1=CC(OC)=CC(Br)=C1Enables in silico docking and cheminformatics.
LogP 2.91Moderate lipophilicity; ensures the building block partitions well in organic solvents during extraction.
Topological Polar Surface Area 33.02 ŲLow TPSA indicates excellent membrane permeability potential for the final API.

Synthetic Utility & Divergence

In the context of NNRTI development (such as the scaffolds detailed in Roche's patent US20080045511A1 [3]), this intermediate acts as a central hub. The flexibility of the propanenitrile chain allows the final drug molecule to adopt the "horseshoe" conformation required to bind the allosteric pocket of HIV-1 reverse transcriptase, thereby overcoming common resistance mutations like K103N.

The diagram below illustrates the synthetic divergence of this core intermediate.

G core 3-(3-Bromo-5-methoxyphenyl) propanenitrile red Nitrile Reduction (BH3-THF) core->red suz Suzuki Coupling (Pd catalyst) core->suz hyd Hydrolysis (NaOH / H2O) core->hyd amine Primary Amine Derivative red->amine biaryl Biaryl Propanenitrile suz->biaryl acid Carboxylic Acid Derivative hyd->acid

Figure 1: Synthetic divergence of 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

Self-Validating Experimental Protocols

To maintain scientific integrity and ensure reproducibility, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide with an arylboronic acid without affecting the aliphatic nitrile. Causality: Nitriles can coordinate with palladium, potentially poisoning the catalyst. Using a bidentate, electron-rich ligand like dppf with PdCl₂ ensures rapid oxidative addition to the C-Br bond, outcompeting nitrile coordination. The addition of water is critical to form the reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 3-(3-Bromo-5-methoxyphenyl)propanenitrile (1.0 eq), the desired Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Atmosphere Control: Evacuate and backfill the flask with N₂ (3 cycles). Validation: This prevents oxygen-mediated homocoupling of the boronic acid and catalyst degradation.

  • Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Validation: Monitor via LC-MS. The disappearance of the 240.10 m/z peak and the appearance of the coupled product mass confirms complete conversion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Nitrile Reduction to Primary Amine

Objective: Reduce the propanenitrile to a propan-1-amine while preserving the aryl bromide. Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) will cause rapid, undesired hydrodehalogenation of the aryl bromide. Similarly, strong hydride donors like LiAlH₄ can cause debromination in electron-rich systems. Borane-THF (BH₃·THF) selectively reduces nitriles to amines without cleaving the C-Br bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3-Bromo-5-methoxyphenyl)propanenitrile (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dropwise add BH₃·THF (1 M in THF, 3.0 eq). Validation: Slow addition controls the exothermic complexation between the nitrile and borane.

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0°C. Cautiously add Methanol (MeOH) dropwise until effervescence ceases (destroying excess borane). Follow with 1M HCl and stir for 1 hour at room temperature. Causality: The HCl step is mandatory to break the highly stable boron-amine complex formed during reduction.

  • Workup: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with Dichloromethane (DCM) (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield 3-(3-bromo-5-methoxyphenyl)propan-1-amine.

References

  • Title: Non-nucleoside reverse transcriptase inhibitors (US20080045511A1)
  • Title: Heterocyclic antiviral compounds (US20090170856A1)
Exploratory

Reactivity Profile and Synthetic Utility of 3-(3-Bromo-5-methoxyphenyl)propanenitrile: A Technical Guide

Executive Summary 3-(3-Bromo-5-methoxyphenyl)propanenitrile (CAS: 1447606-63-4) is a highly versatile, trifunctional building block utilized in advanced organic synthesis, medicinal chemistry, and materials science[1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Bromo-5-methoxyphenyl)propanenitrile (CAS: 1447606-63-4) is a highly versatile, trifunctional building block utilized in advanced organic synthesis, medicinal chemistry, and materials science[1]. Its molecular architecture features an aryl bromide, an electron-donating methoxy group, and an aliphatic propanenitrile chain. This specific combination provides multiple orthogonal vectors for functionalization.

This whitepaper provides an in-depth analysis of the compound's reactivity, detailing the causality behind specific mechanistic pathways, and outlines self-validating experimental protocols designed to maximize chemoselectivity and yield.

Structural and Electronic Profiling

The reactivity of 3-(3-Bromo-5-methoxyphenyl)propanenitrile is dictated by the electronic interplay of its substituents:

  • The Aryl Bromide (C(sp²)-Br): The meta-relationship between the bromine atom and the methoxy group ensures that the C-Br bond is not significantly deactivated by the methoxy group's +M (resonance donating) effect. This makes the aryl bromide highly susceptible to oxidative addition by low-valent transition metals (Pd⁰, Ni⁰).

  • The Propanenitrile Group (-CH₂CH₂CN): The two-carbon ethyl linker acts as an electronic insulator, preventing the strong electron-withdrawing nature of the nitrile from deactivating the aromatic ring. The nitrile group itself offers two distinct reactive sites: the electrophilic sp-hybridized carbon and the weakly acidic α-protons (C(sp³)-H).

  • The Methoxy Group (-OCH₃): Primarily acts as a stable spectator group during cross-coupling and reduction, though it can be selectively cleaved using Lewis acids (e.g., BBr₃) to reveal a phenol if required.

ReactivityMap Core 3-(3-Bromo-5-methoxyphenyl) propanenitrile Pd Pd/Ni-Catalyzed Cross-Coupling Core->Pd Aryl Bromide Activation DIBAL Hydride Reduction (DIBAL-H) Core->DIBAL Nitrile Reduction Alkylation Alpha-Alkylation (Strong Base) Core->Alkylation Alpha C-H Deprotonation Suzuki Biaryl Propanenitrile (C-C Bond) Pd->Suzuki Boronic Acid, Mild Base Aldehyde Aryl Aldehyde (via Iminium) DIBAL->Aldehyde -78°C, then Aqueous H3O+ SubNitrile Substituted Nitrile (C-C Bond) Alkylation->SubNitrile LDA, then Electrophile

Orthogonal reactivity pathways of 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

Transition-Metal Catalyzed Cross-Couplings (Aryl Bromide Vector)

The aryl bromide moiety is the primary handle for extending the aromatic framework. The critical challenge in these transformations is chemoselectivity : preventing the coordination of the nitrile nitrogen to the transition metal catalyst, which can lead to catalyst poisoning or off-target reactions.

Causality in Catalyst and Base Selection

To achieve high yields in Suzuki-Miyaura or Buchwald-Hartwig couplings, bulky, electron-rich ligands (such as RuPhos or dppf) are required. These ligands accelerate both oxidative addition and reductive elimination, outcompeting the potential coordination of the distal nitrile group[2]. Furthermore, strong bases (like NaOH or KOtBu) at elevated temperatures will hydrolyze the nitrile to an amide or carboxylic acid. Therefore, mild, anhydrous bases like K₃PO₄ or Cs₂CO₃ are strictly required[3]. Recent advancements also demonstrate that aryl bromides can undergo efficient cross-electrophile coupling (XEC) with N-hydroxyphthalimide (NHP) esters using homogeneous reductants, broadening the scope of sp²-sp³ linkages[4].

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

This protocol is a self-validating system: the use of a biphasic solvent system and a mild base ensures the nitrile remains completely intact.

  • Preparation (Glovebox/Schlenk): To an oven-dried vial, add 3-(3-Bromo-5-methoxyphenyl)propanenitrile (1.0 equiv), the corresponding aryl/alkyl boronic acid or trifluoroborate (1.2 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₃PO₄ (3.0 equiv)[2].

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.25 M concentration). The biphasic nature isolates the nitrile from aggressive basic hydrolysis.

  • Reaction: Seal the vial and heat to 80 °C for 12–24 hours under vigorous stirring.

  • Validation & Workup: Cool to room temperature. Perform TLC/GC-MS analysis. Complete consumption of the starting material validates the catalytic cycle. Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SuzukiWorkflow Step1 Reagent Setup (Inert Atmosphere) Step2 Catalyst Activation Pd(OAc)2 + RuPhos Step1->Step2 Step3 Heating (80°C) Biphasic Tol/H2O Step2->Step3 Step4 Aqueous Workup (Brine Wash) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5

Self-validating experimental workflow for chemoselective Suzuki-Miyaura coupling.

Nitrile Group Transformations (Aliphatic Vector)

The propanenitrile group provides a vector for accessing amines, aldehydes, or extended alkyl chains.

Causality in Controlled Reduction

Reducing a nitrile to an aldehyde without over-reducing it to a primary amine requires precise kinetic control. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice[5]. At -78 °C, DIBAL-H coordinates to the nitrile nitrogen and delivers a single hydride, forming a stable tetrahedral aluminum-iminium complex. The low temperature kinetically freezes this intermediate, preventing the addition of a second hydride. The aldehyde is only liberated during the highly exothermic aqueous acidic quench[6].

Protocol 2: Controlled DIBAL-H Reduction to Aldehyde
  • Preparation: Dissolve 3-(3-Bromo-5-methoxyphenyl)propanenitrile (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried round-bottom flask under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Slowly add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise via syringe down the side of the flask to pre-cool the reagent. Crucial: Do not exceed 1.1 equivalents to prevent aryl bromide debromination or over-reduction.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quench (Self-Validating Step): Quench the reaction at -78 °C by the careful addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl. Remove the cooling bath and stir vigorously for 1 hour at room temperature until two distinct, clear phases form (validating the breakdown of the aluminum emulsion)[7].

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate to yield 3-(3-Bromo-5-methoxyphenyl)propanal.

Quantitative Data Summary

The following table summarizes the expected functional group tolerance and yields based on established literature protocols for analogous substrates containing both aryl bromides and aliphatic nitriles.

TransformationReagents / CatalystTarget MotifChemoselectivity NoteTypical Yield
Suzuki-Miyaura Pd(OAc)₂, RuPhos, K₃PO₄, R-B(OH)₂Biaryl PropanenitrileNitrile is fully tolerated; no hydrolysis.80 - 90%[2]
Cross-Electrophile NiBr₂·glyme, NHP Ester, ReductantAlkylated AreneNitrile is tolerated; avoids Grignard use.65 - 85%[4]
Partial Reduction DIBAL-H (1.1 eq), DCM, -78 °CAryl AldehydeAryl bromide is preserved.70 - 80%[6]
Full Reduction Borane-THF or Raney Ni / H₂Primary AmineAryl bromide may undergo hydrodehalogenation if over-exposed.60 - 75%
α-Alkylation LDA (-78 °C), Electrophile (R-X)α-Substituted NitrileAryl bromide is stable to LDA at low temps.75 - 85%

References

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Dalton Pharma Services. (2014). Research Article Synthesis of the Nakanishi Ring-Locked Retinoid. Available at:[Link]

  • National Institutes of Health (NIH). (2021). Homogeneous Reductant Facilitated Cross-Electrophile Coupling of Aryl Bromides with NHP Esters. PMC. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

Introduction: 3-(3-Bromo-5-methoxyphenyl)propanenitrile is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and complex molecular architectures. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 3-(3-Bromo-5-methoxyphenyl)propanenitrile is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and complex molecular architectures. Its structure, featuring a brominated aromatic ring, a methoxy group, and a nitrile functional group, offers versatile reactivity. However, these same functional groups necessitate a rigorous and informed approach to safety and handling. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity. The protocols and insights herein are synthesized from established safety data and best practices in chemical laboratory operations.

Section 1: Core Hazard Profile and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the materials being handled.[1] 3-(3-Bromo-5-methoxyphenyl)propanenitrile is classified as a hazardous substance, and its risk profile must be evaluated before any experimental work commences.

The Globally Harmonized System (GHS) classification for this compound provides a clear summary of its primary hazards.[2]

Table 1: GHS Hazard Classification for 3-(3-Bromo-5-methoxyphenyl)propanenitrile

CategoryGHS PictogramSignal WordHazard Statements
Hazard Identification GHS07 (Exclamation Mark)[2]Warning [2]H302: Harmful if swallowed[2][3]H315: Causes skin irritation[2][3]H319: Causes serious eye irritation[2][3]H335: May cause respiratory irritation[2][3]

Causality of Hazards:

  • Irritation (Skin, Eyes, Respiratory): The presence of the brominated aromatic ring contributes to its irritant properties. Aromatic compounds can interact with and disrupt cellular membranes, leading to irritation upon contact.[4]

  • Oral Toxicity: The nitrile group (-CN) is a key toxicophore. While this compound is not as acutely toxic as simple inorganic cyanides, the potential for metabolic release of cyanide ions or other toxic effects following ingestion cannot be disregarded.[2] Therefore, it is classified as harmful if swallowed.

  • Inhalation Hazard: As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles. These particles can cause irritation to the respiratory tract.[3]

Section 2: Exposure Controls: Engineering and Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a hierarchy of controls, prioritizing engineering solutions over personal protective measures.

Engineering Controls: The Primary Barrier

All handling of 3-(3-Bromo-5-methoxyphenyl)propanenitrile, including weighing, transferring, and addition to reaction vessels, must be conducted within a properly functioning chemical fume hood.[1] The fume hood serves as the primary engineering control to prevent the inhalation of dust or vapors and to contain any accidental spills.[5] Ensure the sash is kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is mandatory even when using engineering controls.[1] The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166.[6] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection:

    • Gloves: Thin disposable nitrile gloves (e.g., 5-mil or greater thickness) are suitable for providing a physical barrier against brief, incidental contact.[8] It is crucial to remember that nitrile gloves provide only limited chemical protection and must be removed and discarded immediately after contamination to avoid chemical breakthrough.[7][8] Always wash hands thoroughly with soap and water after removing gloves.[1]

    • Protective Clothing: A flame-resistant lab coat, long pants, and fully enclosed, closed-toe shoes are required to protect the skin.[1][9]

  • Respiratory Protection: When engineering controls like a fume hood are used correctly, respiratory protection is typically not required. However, in the event of a large spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[6][10]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Controls Assess Assess Experimental Task FumeHood Work in Chemical Fume Hood Assess->FumeHood Always Required Goggles Wear Chemical Splash Goggles FumeHood->Goggles Mandatory Gloves Wear Nitrile Gloves Goggles->Gloves Mandatory Coat Wear Lab Coat & Closed-Toe Shoes Gloves->Coat Mandatory

Figure 1: Basic PPE & Engineering Control Workflow.

Section 3: Protocols for Safe Storage and Handling

Adherence to standardized protocols is essential for minimizing risks during routine laboratory operations.

Storage Requirements

Proper storage is the first line of defense against chemical degradation and accidental release.[11]

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[11][12] Some suppliers recommend refrigerated storage (4°C).[2]Prevents potential degradation and pressure buildup.
Ventilation Store in a well-ventilated area.[4][5][11]Prevents the accumulation of any potentially hazardous vapors.
Light Keep away from direct sunlight and heat sources.[4][11]Prevents light or heat-induced decomposition.
Containers Keep container tightly sealed.[11]Prevents release of material and contamination.
Incompatibilities Segregate from strong oxidizing agents, strong acids, and strong bases.[6][12]Brominated and nitrile compounds can react with these materials.[4]
Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the compound from retrieval to use.

  • Preparation:

    • Verify that the chemical fume hood is operational and has a current inspection sticker.

    • Cover the work surface with disposable plastic-backed absorbent paper ("bench paper").[9]

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

    • Don all required PPE as detailed in Section 2.2.[11]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations inside the fume hood.[1]

    • Use a tared weigh boat or glassine paper on an analytical balance located within the hood or in close proximity.

    • Use a spatula to carefully transfer the solid. Avoid creating dust.

    • Once the desired amount is weighed, close the primary container immediately and securely.[11]

    • Carefully add the solid to the reaction vessel. If necessary, use a powder funnel.

  • Post-Handling Decontamination:

    • Carefully clean the spatula and any other contaminated reusable equipment.

    • Wipe down the work surface within the fume hood.

    • Dispose of the bench paper, weigh boat, and any other contaminated disposable items into a designated solid hazardous waste container.[6]

    • Remove PPE carefully, avoiding contact with the contaminated exterior of the gloves.[8]

    • Wash hands thoroughly with soap and water.[1]

Section 4: Emergency Response Procedures

Being prepared for accidents is a critical component of laboratory safety.[7]

Spill Response

Immediate and correct response to a spill can significantly mitigate potential harm.

Spill_Response_Logic Spill Spill Occurs Assess Assess Hazard (Size, Location, Exposure) Spill->Assess SmallSpill Is spill small, contained, and poses no respiratory hazard? Assess->SmallSpill Evacuate Alert others. Evacuate Immediate Area. Call Emergency Personnel. SmallSpill->Evacuate No Cleanup Don appropriate PPE. Cover with absorbent material. Collect into waste container. SmallSpill->Cleanup Yes Decon Decontaminate the area. Dispose of waste properly. Cleanup->Decon

Figure 2: Decision-making workflow for a chemical spill.

Protocol for a Small, Contained Spill (inside a fume hood):

  • Alert: Alert personnel in the immediate vicinity.

  • Contain: Ensure the spill is contained within the fume hood.

  • PPE: If not already worn, don appropriate PPE (lab coat, goggles, and double-nitrile gloves).

  • Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department, per institutional policy.

For large spills or any spill outside of a fume hood, evacuate the area immediately and call for emergency response.[13][14]

Personnel Exposure and First Aid

Rapid decontamination is crucial to minimizing injury.[11]

  • Inhalation: Immediately move the affected person to fresh air.[11][15] If breathing is difficult or they feel unwell, seek immediate medical attention.[3][12]

  • Skin Contact: Immediately remove all contaminated clothing.[13] Thoroughly wash the affected skin area with soap and plenty of water for at least 15 minutes.[12][13] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and drink plenty of water.[3][12] Seek immediate medical attention.[6]

Section 5: Waste Disposal

All waste containing 3-(3-Bromo-5-methoxyphenyl)propanenitrile, including unused material, reaction residues, and contaminated lab supplies, must be treated as hazardous waste.

  • Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[6][11]

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.

  • Segregation: Do not mix this waste stream with incompatible materials.

  • Disposal: All waste must be disposed of through the institution's certified hazardous waste management program, following all local, state, and federal regulations.[6]

Conclusion

3-(3-Bromo-5-methoxyphenyl)propanenitrile is a valuable research chemical whose safe use is predicated on a comprehensive understanding of its hazards and a strict adherence to established safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, following methodical handling and storage procedures, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound.

References

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411. (n.d.). PubChem. [Link]

  • Understanding Nitrile Gloves and Their Chemical Resistance. (2025, March 1). SafetyCulture Marketplace. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS. (2023, May 15). University of Pennsylvania EHRS. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf. [Link]

  • Bromine | Chemical Emergencies. (2024, September 6). Centers for Disease Control and Prevention (CDC). [Link]

  • Bromination safety. (2024, June 7). YouTube. [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). (Source not further specified). [Link]

  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. (n.d.). 3M. [Link]

  • MSDS of 2-(4-bromo-3-methoxyphenyl)acetonitrile. (2026, February 13). Capot Chemical. [Link]

  • Chemical Properties of Propanenitrile, 3-bromo- (CAS 2417-90-5). (n.d.). Cheméo. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 3-(3-Bromo-5-methoxyphenyl)propanenitrile for Research and Development

Abstract This technical guide provides an in-depth overview of 3-(3-Bromo-5-methoxyphenyl)propanenitrile (CAS No. 1447606-63-4), a versatile chemical intermediate of significant interest to researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth overview of 3-(3-Bromo-5-methoxyphenyl)propanenitrile (CAS No. 1447606-63-4), a versatile chemical intermediate of significant interest to researchers, medicinal chemists, and drug development professionals. The document details the compound's physicochemical properties, commercial availability, and plausible synthetic routes with mechanistic considerations. Furthermore, it outlines robust quality control and characterization methodologies, explores its vast synthetic utility in modern drug discovery, and provides essential safety and handling protocols. This guide is designed to serve as a comprehensive resource, enabling scientists to effectively procure, synthesize, and utilize this valuable building block in their research and development endeavors.

Section 1: Introduction to 3-(3-Bromo-5-methoxyphenyl)propanenitrile

3-(3-Bromo-5-methoxyphenyl)propanenitrile is a substituted aromatic nitrile that serves as a highly functionalized building block in organic synthesis. Its molecular architecture is distinguished by three key functional groups:

  • Aromatic Bromine Atom : Strategically positioned on the phenyl ring, the bromine atom is an excellent handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile construction of complex carbon-carbon and carbon-heteroatom bonds.

  • Nitrile Group (-C≡N) : The propionitrile side chain offers significant synthetic flexibility. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various cycloaddition and condensation reactions. Its introduction into a molecule can also modulate physicochemical properties, enhance binding affinity to biological targets, and serve as a bioisostere for other functional groups like carbonyls.[1]

  • Meta-Substituted Methoxy-Phenyl Ring : The methoxy group and the overall substitution pattern are common motifs in biologically active molecules, influencing the electronic properties of the ring and providing potential hydrogen bond accepting capabilities.

This trifecta of functionality makes the compound a valuable precursor for creating diverse molecular libraries and synthesizing complex target molecules in pharmaceutical and materials science research.

1.1 Physicochemical Properties

A summary of the key physicochemical properties for 3-(3-Bromo-5-methoxyphenyl)propanenitrile is presented below.

PropertyValueSource
CAS Number 1447606-63-4[2]
Molecular Formula C₁₀H₁₀BrNO[2]
Molecular Weight 240.10 g/mol [2]
Purity (Typical) ≥98%[2]
Topological Polar Surface Area (TPSA) 33.02 Ų[2]
LogP (Calculated) 2.91388[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 3[2]
Section 2: Commercial Availability and Procurement

3-(3-Bromo-5-methoxyphenyl)propanenitrile is available from specialized chemical suppliers. When procuring this reagent, it is critical for researchers to verify the identity and purity through the supplier's Certificate of Analysis (CoA).

SupplierCatalog NumberPurityCAS Number
ChemScene CS-D0095≥98%1447606-63-4

This list is not exhaustive and represents suppliers identified at the time of writing. Researchers should conduct their own searches for a comprehensive list of current vendors.

Section 3: Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of the 3-bromo-5-methoxy isomer is sparse, a highly plausible and industrially relevant route can be extrapolated from established methods for structurally similar compounds, such as the ivabradine intermediate, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.[3][4] The most logical approach involves the nucleophilic substitution of a suitable benzyl halide with an acetonitrile anion.

Causality of Experimental Choice: This SN2-type reaction is a robust and efficient method for C-C bond formation. The deprotonation of acetonitrile requires a strong, non-nucleophilic base, with organolithium reagents or sodium amide being common choices. The reaction is typically run at low temperatures to prevent side reactions, such as elimination or polymerization.

3.1 Plausible Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: C-C Bond Formation (Core Reaction) cluster_2 Step 3: Workup & Purification A 3-Bromo-5-methoxybenzyl alcohol C 3-Bromo-5-methoxybenzyl bromide (Precursor) A->C Halogenation B Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) G 3-(3-Bromo-5-methoxyphenyl)propanenitrile (Final Product) C->G Sₙ2 Alkylation D Acetonitrile (CH₃CN) F Lithiated Acetonitrile Anion (Nucleophile) D->F E Strong Base (e.g., n-BuLi) in THF, -60°C E->F Deprotonation H Aqueous Quench (e.g., H₂O) G->H I Solvent Extraction (e.g., Ethyl Acetate) H->I J Purification (Silica Gel Chromatography) I->J

Caption: Plausible synthetic workflow for 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

3.2 Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on analogous transformations and should be optimized for safety and yield.[3] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation of Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -60°C using a dry ice/acetone bath. Add acetonitrile (1.1 eq.) to the THF. Slowly, add n-butyllithium (1.05 eq., e.g., 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -50°C. Stir the resulting milky suspension for 20 minutes at -60°C.

  • Alkylation Reaction: Dissolve 3-bromo-5-methoxybenzyl bromide (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold suspension of the lithiated acetonitrile anion.

  • Reaction Monitoring: Stir the reaction mixture at -60°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

  • Workup: Quench the reaction by the slow addition of deionized water (10 mL) while the mixture is still cold. Allow the flask to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

Section 4: Quality Control and Characterization

To ensure the structural integrity and purity of 3-(3-Bromo-5-methoxyphenyl)propanenitrile, a combination of analytical techniques is essential.

TechniquePurposeExpected Observations
¹H NMR Structural verification & purityAromatic protons (3H) with distinct splitting patterns in the ~6.8-7.5 ppm range. A singlet for the methoxy group (-OCH₃) around 3.8 ppm. Two triplet signals for the aliphatic protons (-CH₂CH₂CN) between 2.5-3.0 ppm.
¹³C NMR Carbon skeleton confirmationA signal for the nitrile carbon (-C≡N) around 118-120 ppm. Signals for the aromatic carbons, including the C-Br (~122 ppm) and C-OCH₃ (~160 ppm) carbons. Aliphatic carbon signals (~20-35 ppm).
FT-IR Functional group identificationA sharp, medium-intensity absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. C-O stretching for the methoxy ether around 1050-1250 cm⁻¹. Aromatic C-H and C=C stretching bands.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) corresponding to the molecular weight (240.10 g/mol ). A characteristic isotopic pattern for a single bromine atom (M⁺ and M+2 peaks of nearly equal intensity).
HPLC Purity assessmentA single major peak under appropriate reverse-phase conditions, allowing for quantification of purity (e.g., >98%).[5]
Section 5: Applications in Drug Discovery and Chemical Synthesis

The strategic value of 3-(3-Bromo-5-methoxyphenyl)propanenitrile lies in its capacity to serve as a versatile scaffold for generating diverse and complex molecules. Each functional group provides a distinct reaction handle.

5.1 Synthetic Utility Map

G cluster_Br Reactions at Bromine cluster_CN Reactions at Nitrile A 3-(3-Bromo-5-methoxyphenyl) propanenitrile B Suzuki Coupling (Ar-B(OH)₂, Pd cat.) A->B C-C Bond C Buchwald-Hartwig (R₂NH, Pd cat.) A->C C-N Bond D Sonogashira Coupling (Alkyne, Pd/Cu cat.) A->D C-C Bond E Borylation (B₂pin₂, Pd cat.) A->E C-B Bond F Hydrolysis (H₃O⁺ or OH⁻) A->F -> Carboxylic Acid G Reduction (H₂, Raney Ni or LiAlH₄) A->G -> Primary Amine

Caption: Key synthetic transformations of 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

  • Cross-Coupling Reactions: The aryl bromide is primed for palladium-catalyzed reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, or amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[6]

  • Nitrile Transformations: The nitrile group is a masked carboxylic acid or amine. Hydrolysis provides a propanoic acid derivative, useful for forming amides or esters. Reduction yields a primary amine, a key functional group for building pharmacophores or introducing salt-forming centers to improve solubility.

  • Scaffold for Biologically Active Molecules: The overall structure is a valuable starting point for synthesizing inhibitors of enzymes like kinases, where substituted aromatic cores are prevalent. The ability to modify both the aromatic ring and the side chain allows for fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile.[7]

Section 6: Safety, Handling, and Storage

As a nitrile-containing compound, 3-(3-Bromo-5-methoxyphenyl)propanenitrile requires careful handling. While a specific Safety Data Sheet (SDS) is not publicly available, hazards can be inferred from the nitrile functional group and general chemical safety principles.

Primary Hazards: Organic nitriles can be toxic upon inhalation, ingestion, or skin contact.[8] They can metabolize slowly in the body to release cyanide, leading to delayed toxic effects.[8]

6.1 GHS Hazard Information (Anticipated)
CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
6.2 Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure gloves are inspected prior to use and changed if contaminated.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

6.3 Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Shipping: The compound is typically shipped at room temperature.[2]

Section 7: Conclusion

3-(3-Bromo-5-methoxyphenyl)propanenitrile stands out as a strategically valuable and versatile building block for chemical synthesis. Its combination of a readily transformable nitrile group and a cross-coupling-ready aryl bromide moiety makes it an asset for researchers in drug discovery and materials science. By understanding its commercial sources, synthetic pathways, analytical characterization, and safe handling procedures as detailed in this guide, scientists can fully leverage the potential of this compound to accelerate the development of novel and complex molecular entities.

References
  • Google Patents. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • PubChem. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. [Link]

  • Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • StudySmarter. Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. [Link]

  • Free Chemistry Online. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. [Link]

  • Organic Chemistry Portal. Synthesis of Nitriles. [Link]

  • Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

  • SpectraBase. (R)-3-Bromo-3,3-difluoro-2-((4-methoxyphenyl)amino)-2-phenylpropanenitrile - Optional[MS (GC)] - Spectrum. [Link]

  • Wikipedia. Nitrile. [Link]

  • Semantic Scholar. Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. [Link]

  • SIELC Technologies. Propanenitrile, 3-bromo-. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • ResearchGate. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. [Link]

  • SIOC Journals. Application of Nitrile in Drug Design. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(3-Bromo-5-methoxyphenyl)propanenitrile for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 3-(3-Bromo-5-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 3-(3-Bromo-5-methoxyphenyl)propanenitrile. This document provides a detailed overview of its chemical characteristics, a proposed synthetic route based on established methodologies, and an exploration of its potential in the landscape of modern therapeutic development.

Core Molecular Attributes

3-(3-Bromo-5-methoxyphenyl)propanenitrile is a substituted aromatic nitrile. The presence of a bromine atom, a methoxy group, and a nitrile-functionalized propyl chain on the phenyl ring offers multiple points for synthetic modification, making it a potentially valuable intermediate in medicinal chemistry.

Molecular Formula and Weight
AttributeValueSource
Molecular Formula C₁₀H₁₀BrNO[1]
Molecular Weight 240.10 g/mol [1]
CAS Number 1447606-63-4[1]
Chemical Structure

The structure of 3-(3-Bromo-5-methoxyphenyl)propanenitrile, characterized by a benzene ring substituted at positions 1, 3, and 5, is depicted below.

Caption: 2D structure of 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A logical approach to the synthesis of the target molecule involves a two-step process starting from the commercially available 3-bromo-5-methoxybenzaldehyde. This involves an olefination reaction to extend the carbon chain, followed by a reduction of the resulting double bond.

G start 3-Bromo-5-methoxybenzaldehyde intermediate 3-(3-Bromo-5-methoxyphenyl)acrylonitrile start->intermediate Wittig or Horner-Wadsworth-Emmons Reaction product 3-(3-Bromo-5-methoxyphenyl)propanenitrile intermediate->product Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure and may require optimization.

Step 1: Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes. It offers advantages over the classical Wittig reaction, such as the ease of removal of the phosphate byproduct.

  • Materials:

    • 3-Bromo-5-methoxybenzaldehyde

    • Diethyl cyanomethylphosphonate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

    • Carefully add sodium hydride (1.2 equivalents) to the stirred THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add diethyl cyanomethylphosphonate (1.1 equivalents) dropwise to the suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

    • Dissolve 3-bromo-5-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, 3-(3-bromo-5-methoxyphenyl)acrylonitrile, by flash column chromatography on silica gel.

Step 2: Catalytic Hydrogenation

The reduction of the carbon-carbon double bond can be achieved through catalytic hydrogenation.

  • Materials:

    • 3-(3-Bromo-5-methoxyphenyl)acrylonitrile

    • Palladium on carbon (Pd/C), 10 wt. %

    • Ethanol or Ethyl Acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the purified 3-(3-bromo-5-methoxyphenyl)acrylonitrile in ethanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously.

    • Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 3-(3-Bromo-5-methoxyphenyl)propanenitrile. Further purification by chromatography may be performed if necessary.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-(3-Bromo-5-methoxyphenyl)propanenitrile suggest its potential as a valuable building block in the synthesis of biologically active molecules.

Role as a Synthetic Intermediate

The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2] These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.[3] The nitrile group can also be readily transformed into other functional groups, including primary amines (via reduction) or carboxylic acids (via hydrolysis), further expanding its synthetic utility.[4]

Potential Biological Activity

Derivatives of bromo-methoxyphenyl compounds have demonstrated a range of biological activities, suggesting potential therapeutic avenues for compounds derived from this scaffold.

  • Kinase Inhibition: Many kinase inhibitors feature substituted aromatic cores. The bromo-methoxyphenyl scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology.[5]

cluster_0 Kinase Activity Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Bromo-Methoxyphenyl Derivative Inhibitor->Kinase Binds to ATP site

Caption: Potential mechanism of action via kinase inhibition.

  • Antimicrobial Properties: The bromo-methoxyphenyl moiety is present in some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.[5] Further derivatization of 3-(3-Bromo-5-methoxyphenyl)propanenitrile could lead to the discovery of novel antimicrobial agents.

Safety and Handling

As with any chemical reagent, 3-(3-Bromo-5-methoxyphenyl)propanenitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • General Hazards: Based on supplier information for this and similar compounds, it should be treated as a hazardous substance. The GHS pictogram GHS07 (exclamation mark) is associated with this compound, indicating it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(3-Bromo-5-methoxyphenyl)propanenitrile represents a promising, yet underexplored, chemical entity. Its combination of reactive functional groups makes it a versatile intermediate for the synthesis of more complex molecules. While specific biological data for this compound is scarce, the known activities of related bromo-methoxyphenyl derivatives suggest its potential as a scaffold in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The proposed synthetic route provides a practical starting point for researchers to access this compound for further investigation.

References

  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Experimental Procedures for the Reduction of the Nitrile Group

Introduction & Mechanistic Causality The nitrile group ( −C≡N ) is a highly versatile functional group in pharmaceutical synthesis, serving as a critical precursor for both primary amines and aldehydes[1]. However, the c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The nitrile group ( −C≡N ) is a highly versatile functional group in pharmaceutical synthesis, serving as a critical precursor for both primary amines and aldehydes[1]. However, the carbon-nitrogen triple bond is thermodynamically robust, requiring precise kinetic control to achieve chemoselective reduction without over-reduction or the formation of secondary/tertiary amine byproducts[2].

As a Senior Application Scientist, I have structured this protocol guide to emphasize the causality behind reagent selection and the physical chemistry of the workup phases. Every protocol described herein is designed as a self-validating system —meaning the physical state of the reaction during workup (e.g., the formation of granular salts or the clearing of an emulsion) provides immediate visual confirmation of procedural success.

Reagent Selection Logic

The fate of a nitrile reduction is dictated by the hydricity of the reducing agent, its steric bulk, and the stability of the intermediate imine complex:

  • Lithium Aluminum Hydride ( LiAlH4​ ) : LiAlH4​ is a powerful, unhindered hydride donor. The reaction proceeds via two successive nucleophilic additions of hydride to the electrophilic nitrile carbon[1]. Because the intermediate imine-aluminum complex lacks steric protection, a second hydride addition occurs rapidly, driving the reaction completely to the primary amine[3].

  • Diisobutylaluminum Hydride (DIBAL-H) : DIBAL-H is a bulky, electrophilic reducing agent utilized for the partial reduction of nitriles to aldehydes[4]. At −78∘C , the electron-deficient aluminum coordinates to the nitrile nitrogen, activating the carbon for a single intramolecular hydride transfer[5]. The extreme steric bulk of the isobutyl groups prevents a second addition. Hydrolysis of this stable complex during aqueous workup yields the aldehyde[6].

  • Catalytic Hydrogenation : Industrial scale-up often relies on catalytic hydrogenation (e.g., Pd/C or Raney Nickel). The critical challenge here is that the intermediate imine can condense with the newly formed primary amine, leading to secondary amine byproducts[7]. To suppress this, reactions are run with excess ammonia ( NH3​ ) to shift the equilibrium, or via transfer hydrogenation protocols using KBH4​ [8].

DIBAL_Mechanism Nitrile Nitrile (R-C≡N) Coordination Lewis Acid-Base Coordination Nitrile->Coordination Complex Nitrile-Al Complex Coordination->Complex HydrideTransfer Intramolecular Hydride Transfer Complex->HydrideTransfer ImineAl Imine-Aluminum Complex (Stable at -78°C) HydrideTransfer->ImineAl Hydrolysis Aqueous Acidic Hydrolysis ImineAl->Hydrolysis H3O+ Aldehyde Aldehyde (R-CHO) Hydrolysis->Aldehyde

Figure 1: Mechanistic pathway of DIBAL-H partial reduction of nitriles to aldehydes.

HydrogenationSelectivity Imine Intermediate Imine (R-CH=NH) PathA Path A: No Additive Imine->PathA PathB Path B: Excess NH3 Imine->PathB Condensation Condensation with Primary Amine PathA->Condensation Equilibrium Shifts Equilibrium Away from Condensation PathB->Equilibrium SecAmine Secondary Amine (Byproduct) Condensation->SecAmine PriAmine Primary Amine (Target Product) Equilibrium->PriAmine

Figure 2: Role of ammonia additive in suppressing secondary amine byproducts.

Quantitative Data Summary

The following table synthesizes the operational parameters for the three primary methodologies used in modern synthesis.

MethodologyReagent SystemTarget ProductTypical Temp.Key Additive / WorkupSelectivity / Yield Profile
Complete Reduction LiAlH4​ in THF/EtherPrimary Amine 0∘C to RefluxFieser Workup ( n,n,3n )>90% yield; intolerant to esters/ketones[3].
Partial Reduction DIBAL-H in Toluene/DCMAldehyde −78∘C Rochelle's Salt (Chelation)80-95% yield; highly temperature dependent[9].
Transfer Hydrogenation Raney Ni / KBH4​ in EtOHPrimary Amine 25∘C to 50∘C None (Bench-stable H 2​ source)>80% yield; traces of secondary amines[10].

Experimental Protocols

Protocol 1: Complete Reduction to Primary Amines using LiAlH4​

Causality & Trustworthiness : The most notorious failure point in LiAlH4​ reductions is the aqueous quench. Standard water addition produces a gelatinous, unfilterable aluminum hydroxide emulsion that physically traps the amine product. This protocol employs the "Fieser Workup," a self-validating step that forces the aluminum salts to precipitate as a granular, easily filterable white solid. If the salts are crisp and granular, the workup is validated.

Step-by-Step Methodology :

  • Preparation : Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and dropping funnel under an argon atmosphere.

  • Suspension : Suspend LiAlH4​ (2.0 equivalents) in anhydrous diethyl ether or THF (approx. 10 mL per gram of LiAlH4​ ). Cool the suspension to 0∘C using an ice bath.

  • Addition : Dissolve the nitrile (1.0 equivalent) in a minimum volume of anhydrous solvent. Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic reaction[3].

  • Reaction : Remove the ice bath and heat the mixture to reflux for 2–4 hours. Monitor completion via TLC.

  • The Fieser Workup (Critical Step) : Cool the mixture to 0∘C . For every x grams of LiAlH4​ originally used, strictly add the following in sequence:

    • x mL of distilled water (Add dropwise; extreme caution due to H2​ gas evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

  • Isolation : Stir the mixture vigorously for 15–30 minutes until the aluminum salts transition from a gray slurry to a crisp, white granular precipitate. Filter the suspension through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol 2: Partial Reduction to Aldehydes using DIBAL-H

Causality & Trustworthiness : The stability of the imine-aluminum intermediate is strictly temperature-dependent. Deviating from −78∘C provides enough thermal energy to break the steric barrier, leading to over-reduction. Furthermore, DIBAL-H workups are highly prone to emulsion formation. Using a saturated solution of Rochelle's salt (potassium sodium tartrate) chelates the aluminum ions. The system validates itself when the stubborn emulsion completely resolves into two clear, distinct liquid phases[5].

Step-by-Step Methodology :

  • Preparation : Dissolve the nitrile (1.0 equivalent) in anhydrous dichloromethane (DCM) or toluene under an argon atmosphere.

  • Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach exactly −78∘C [9].

  • Addition : Slowly add DIBAL-H (1.1 to 1.2 equivalents, typically a 1.0 M solution in toluene or hexanes) dropwise down the cold inner wall of the flask to pre-cool the reagent before it contacts the reaction mixture[5].

  • Reaction : Stir at −78∘C for 1–2 hours.

  • Quenching : Quench the reaction at −78∘C by adding anhydrous methanol (2 mL) to destroy unreacted DIBAL-H, followed immediately by the addition of an equal volume of saturated aqueous Rochelle's salt solution[5].

  • Hydrolysis & Isolation : Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1–2 hours until the two phases become completely clear and distinct. Extract the aqueous layer with DCM, dry the combined organic layers over Na2​SO4​ , and concentrate to afford the aldehyde.

Protocol 3: Mild Catalytic Transfer Hydrogenation (Raney Ni / KBH4​ )

Causality & Trustworthiness : High-pressure hydrogenation requires specialized autoclave equipment and presents significant safety hazards. A highly effective, bench-stable alternative utilizes Raney Nickel coupled with potassium borohydride ( KBH4​ ) in ethanol. The KBH4​ acts as a continuous, mild hydrogen donor on the catalyst surface, providing a controlled environment that exclusively yields primary amines without the need for high-pressure H2​ gas[8].

Step-by-Step Methodology :

  • Preparation : In a 50 mL round-bottom flask, combine KBH4​ (4.0 equivalents) and Raney Nickel (approx. 1.0 equivalent by weight) in dry ethanol (2.5 mL per mmol of substrate)[10].

  • Addition : Add the nitrile substrate (1.0 equivalent) directly to the suspension while stirring[8].

  • Reaction : Stir the mixture vigorously at room temperature (for aliphatic nitriles) or 50∘C (for aromatic nitriles) for 45 minutes[10].

  • Isolation : Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. (Caution: Raney Ni is pyrophoric; keep the filter cake wet with solvent at all times). Evaporate the ethanol under reduced pressure.

  • Purification : Dissolve the resulting residue in ethyl acetate, wash with distilled water to remove borate salts, dry over anhydrous MgSO4​ , and concentrate to obtain the pure primary amine[8].

References

  • Title : 20.7: Chemistry of Nitriles | Source : LibreTexts | URL :[Link]

  • Title : DIBAL Reducing Agent | Source : Chemistry Steps | URL :[Link]

  • Title : Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles | Source : Master Organic Chemistry | URL : [Link]

  • Title : What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? | Source : TUODA | URL : [Link]

  • Title : DIBAL Reduction of Nitriles to Aldehydes | Source : Master Organic Chemistry | URL : [Link]

  • Title : Nitrile to Amine - Common Conditions | Source : Common Organic Chemistry | URL : [Link]

  • Title : A Generic Approach for the Catalytic Reduction of Nitriles | Source : SciSpace | URL :[Link]

  • Title : Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines | Source : Semantic Scholar | URL :[Link]

  • Title : Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives | Source : Master Organic Chemistry | URL : [Link]

Sources

Application

The Strategic Application of 3-(3-Bromo-5-methoxyphenyl)propanenitrile in Modern Medicinal Chemistry: A Guide for Researchers

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. 3-(3-Bromo-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. 3-(3-Bromo-5-methoxyphenyl)propanenitrile emerges as a significant, albeit underexplored, scaffold in this regard. Its unique trifunctional architecture—comprising a reactive aryl bromide, an electron-donating methoxy group, and a modifiable propanenitrile chain—offers medicinal chemists a powerful toolkit for the synthesis of diverse and complex drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of potential therapeutic agents, particularly in the realm of kinase inhibition.

Introduction to a Multifunctional Building Block

3-(3-Bromo-5-methoxyphenyl)propanenitrile is a compound whose value lies in the orthogonal reactivity of its functional groups. The bromo-substituted phenyl ring is primed for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of molecular fragments to build complex scaffolds[1][2].

The methoxy group, through its electron-donating nature, can influence the reactivity of the aromatic ring and provides a potential site for demethylation to unmask a phenol, a common hydrogen bond donor in ligand-receptor interactions. The propanenitrile moiety is not merely a passive linker; the nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in the formation of various heterocycles[3]. This versatility allows for the late-stage functionalization of a drug candidate to fine-tune its physicochemical properties and biological activity.

Table 1: Physicochemical Properties of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

PropertyValue
CAS Number1447606-63-4
Molecular FormulaC₁₀H₁₀BrNO
Molecular Weight240.10 g/mol
LogP2.91
Topological Polar Surface Area (TPSA)33.02 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds3

Core Application: A Scaffold for Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern oncology and immunology. The 3-(3-Bromo-5-methoxyphenyl)propanenitrile scaffold is particularly well-suited for the synthesis of novel kinase inhibitors. The general strategy involves an initial Suzuki-Miyaura coupling to introduce a heterocyclic moiety, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase active site. This is followed by the chemical elaboration of the nitrile group to an amide or other functional group that can form key interactions within the ATP-binding pocket.

Synthetic Workflow for a Novel Kinase Inhibitor Scaffold

The following workflow outlines a representative synthesis of a potential kinase inhibitor scaffold starting from 3-(3-Bromo-5-methoxyphenyl)propanenitrile. This protocol is based on established methodologies for similar transformations[3][4][5].

G A 3-(3-Bromo-5-methoxyphenyl)propanenitrile B Suzuki-Miyaura Coupling (Pyridine-4-boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) A->B Step 1 C 3-(3-Methoxy-5-(pyridin-4-yl)phenyl)propanenitrile B->C D Nitrile Hydrolysis (NaOH, EtOH/H₂O, Reflux) C->D Step 2 E 3-(3-Methoxy-5-(pyridin-4-yl)phenyl)propanoic acid D->E F Amide Coupling (Aniline, HATU, DIPEA, DMF) E->F Step 3 G Final Kinase Inhibitor Analog F->G

Caption: Synthetic workflow for a potential kinase inhibitor.

Detailed Experimental Protocols

This protocol details the palladium-catalyzed coupling of the aryl bromide with a heterocyclic boronic acid.

Materials:

  • 3-(3-Bromo-5-methoxyphenyl)propanenitrile (1.0 eq.)

  • Pyridine-4-boronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Toluene and Water (4:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add 3-(3-Bromo-5-methoxyphenyl)propanenitrile, pyridine-4-boronic acid, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(3-Methoxy-5-(pyridin-4-yl)phenyl)propanenitrile.

Rationale: The choice of Pd(PPh₃)₄ as the catalyst is due to its common use and effectiveness in Suzuki-Miyaura couplings. A two-phase solvent system with a base like K₂CO₃ is standard for this reaction, facilitating the transmetalation step.

This protocol describes the conversion of the nitrile functionality to a carboxylic acid under basic conditions.

Materials:

  • 3-(3-Methoxy-5-(pyridin-4-yl)phenyl)propanenitrile (1.0 eq.)

  • Sodium hydroxide (NaOH, 10 eq.)

  • Ethanol and Water (1:1 mixture)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the nitrile in the ethanol/water mixture in a round-bottom flask.

  • Add sodium hydroxide pellets and heat the mixture to reflux (approximately 100 °C).

  • Stir for 24-48 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(3-Methoxy-5-(pyridin-4-yl)phenyl)propanoic acid.

Rationale: Basic hydrolysis is a robust method for converting nitriles to carboxylic acids. The large excess of NaOH and prolonged heating are necessary to drive the reaction to completion.

This protocol details the coupling of the carboxylic acid with an amine to form the final amide.

Materials:

  • 3-(3-Methoxy-5-(pyridin-4-yl)phenyl)propanoic acid (1.0 eq.)

  • Aniline (or a substituted aniline) (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA and stir the mixture at room temperature for 10 minutes.

  • Add the aniline derivative and continue to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor analog.

Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and scavenge the acid formed during the reaction.

Biological Evaluation and Mechanism of Action

The synthesized kinase inhibitor analogs can be evaluated for their biological activity using a panel of in vitro kinase assays. A common method is the MTT assay to determine the cytotoxic effects on cancer cell lines.

In Vitro Kinase Inhibitory Activity (Hypothetical Data)

The following table presents hypothetical IC₅₀ values to illustrate the potential of scaffolds derived from 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

Table 2: Hypothetical In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
PI3Kα25
PI3Kβ60
PI3Kδ15
PI3Kγ30
mTOR12
Targeted Signaling Pathway

Many kinase inhibitors are designed to target specific signaling pathways that are dysregulated in diseases like cancer. The PI3K/AKT/mTOR pathway is a frequently targeted pathway involved in cell proliferation, survival, and growth.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Conclusion

3-(3-Bromo-5-methoxyphenyl)propanenitrile represents a highly valuable and versatile building block for medicinal chemists. Its strategic design allows for the efficient synthesis of complex molecular architectures with significant potential as therapeutic agents. The protocols outlined in this guide demonstrate a practical and rational approach to the construction of a novel kinase inhibitor scaffold, highlighting the synthetic utility of this compound. While the full therapeutic potential of derivatives from this starting material is yet to be fully explored, the foundational chemistry presented here provides a solid framework for future drug discovery endeavors. Further optimization of the synthesized scaffolds and extensive biological evaluation will be crucial in uncovering the next generation of targeted therapies.

References

  • Yin, G., et al. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. 2020;25(22):5434. Available from: [Link]

  • Burford, N. T., et al. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. ACS Chemical Neuroscience. 2015;6(9):1605-1620. Available from: [Link]

  • Dolan, S. K., et al. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. 2013;9:2445-2489. Available from: [Link]

  • Li, Y., et al. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):905-919. Available from: [Link]

  • Google Patents. Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Patsnap. Carbonyl Transformation in Medicinal Chemistry: Trends. Available from: [Link]

  • Staus, D. P., et al. Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. 2020;586(7830):620-625. Available from: [Link]

  • Caron, S., et al. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Organic Letters. 2019;21(15):5937-5941. Available from: [Link]

  • Nguyen, T. H., et al. Recent Advances in Synthetic Routes to Azacycles. Molecules. 2023;28(6):2737. Available from: [Link]

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  • Uddin, M. J., et al. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. 2020;25(9):2122. Available from: [Link]

  • Nishikawa, H., et al. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances. 2018;8(60):34369-34375. Available from: [Link]

  • Jurgens, T. M. Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry: An Indian Journal. 2024;14(7):724. Available from: [Link]

  • Boschelli, D. H., et al. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry. 2006;49(26):7868-7876. Available from: [Link]

  • Domainex. Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions. Available from: [Link]

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  • Stanciauskaite, M., et al. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences. 2024;25(7):3162. Available from: [Link]

  • Ben-M'barek, Y., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. 2019;9(23):13149-13155. Available from: [Link]

  • Al-Abri, Z., et al. Biotechnological Transformation of Artemisinin: Toward an Effective Anti-Malaria Drug. Molecules. 2015;20(12):21834-21849. Available from: [Link]

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Method

Application Notes and Protocols for the Derivatization of 3-(3-Bromo-5-methoxyphenyl)propanenitrile for Library Synthesis

Introduction: Strategic Value of the 3-(3-Bromo-5-methoxyphenyl)propanenitrile Scaffold In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical determinant for the success...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Value of the 3-(3-Bromo-5-methoxyphenyl)propanenitrile Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical determinant for the successful generation of diverse and biologically relevant compound libraries. The 3-(3-bromo-5-methoxyphenyl)propanenitrile scaffold represents a versatile and highly valuable starting point for library synthesis. Its inherent structural features—a readily functionalizable aryl bromide, an electron-donating methoxy group that can influence metabolic stability and binding interactions, and a propanenitrile chain that can be elaborated into a variety of functional groups—provide multiple vectors for chemical diversification.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this scaffold, offering detailed protocols for key transformations and strategic insights for library construction. The methodologies described herein are designed to be robust, scalable, and amenable to parallel synthesis formats, thereby accelerating the drug discovery process.[4][5]

Core Derivatization Strategies: A Multi-pronged Approach

The derivatization of 3-(3-bromo-5-methoxyphenyl)propanenitrile can be systematically approached by targeting its three primary functional handles: the aryl bromide, the nitrile group, and the aromatic ring itself through further electrophilic substitution (though the latter is beyond the primary scope of this note). The following sections will detail proven methodologies for the functionalization of the aryl bromide and the nitrile moiety.

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring is a prime site for derivatization via a host of powerful transition-metal-catalyzed cross-coupling reactions. These reactions offer a reliable and modular approach to introduce a wide array of substituents, significantly expanding the chemical space of the resulting library.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or esters.[6][7][8] This reaction is particularly well-suited for library synthesis due to the commercial availability of a vast number of diverse boronic acid building blocks. The presence of the methoxy group on the aryl ring is generally well-tolerated in these couplings.[8][9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-(3-Bromo-5-methoxyphenyl)propanenitrile

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like CataXCium A Pd G3) (1-5 mol%)[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • To an oven-dried reaction vessel, add 3-(3-bromo-5-methoxyphenyl)propanenitrile (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[10][11][12] This reaction is of paramount importance in medicinal chemistry as the resulting aryl amines are prevalent in a vast number of biologically active compounds.[10][13] The choice of palladium catalyst, ligand, and base is critical for the success of this transformation and often requires optimization for specific substrates.[13][14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 3-(3-Bromo-5-methoxyphenyl)propanenitrile

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos, BrettPhos) (1-5 mol%)[13][14]

  • Base (e.g., NaOt-Bu, K₃PO₄, or LHMDS) (1.5-2.5 equivalents)[13]

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (or palladium source and ligand) and the base to an oven-dried reaction vessel.

  • Add 3-(3-bromo-5-methoxyphenyl)propanenitrile.

  • Add the anhydrous, degassed solvent.

  • Finally, add the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

The introduction of a cyano group can be achieved through palladium- or nickel-catalyzed cyanation of the aryl bromide.[15][16][17] This transformation is valuable for creating precursors for other functional groups such as carboxylic acids, amides, or tetrazoles. Various cyanide sources can be employed, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), or acetone cyanohydrin.[15][17]

Protocol 3: Palladium-Catalyzed Cyanation with Zinc Cyanide

Materials:

  • 3-(3-Bromo-5-methoxyphenyl)propanenitrile

  • Zinc cyanide (Zn(CN)₂) (0.6 - 1.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-10 mol%)

  • Solvent (e.g., DMF, DMAc)

Procedure:

  • To a reaction vessel, add 3-(3-bromo-5-methoxyphenyl)propanenitrile, zinc cyanide, and the palladium catalyst.

  • Add the anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to 120-150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and dilute with an organic solvent.

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Transformations of the Nitrile Group

The propanenitrile moiety serves as a versatile handle for further derivatization, allowing for its conversion into primary amines, amides, carboxylic acids, or ketones.

The reduction of the nitrile to a primary amine is a fundamental transformation that introduces a basic center, which is often desirable for improving the pharmacokinetic properties of drug candidates. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[18][19][20] For library synthesis, milder and more functional group tolerant methods such as those using nickel boride, generated in situ from NiCl₂ and NaBH₄, can be advantageous.[21]

Protocol 4: Nickel Boride-Mediated Reduction of the Nitrile

Materials:

  • 3-(Aryl)-propanenitrile derivative (from a cross-coupling reaction)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.1 - 1.0 equivalents)

  • Sodium borohydride (NaBH₄) (5-10 equivalents)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve the nitrile substrate in the alcohol solvent in a round-bottom flask.

  • Add the nickel(II) chloride hexahydrate and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly and portion-wise add the sodium borohydride. A black precipitate of nickel boride will form, and hydrogen gas will be evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of aqueous HCl.

  • Filter the mixture through a pad of celite to remove the nickel salts.

  • Basify the filtrate with aqueous NaOH and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to afford the primary amine.

Library Synthesis Workflow

The protocols described above can be integrated into a parallel synthesis workflow to rapidly generate a library of diverse compounds.[4][22][23] A typical workflow would involve the parallel execution of cross-coupling reactions on the 3-(3-bromo-5-methoxyphenyl)propanenitrile core, followed by a diversification step involving the transformation of the nitrile group.

Library_Synthesis_Workflow cluster_coupling Cross-Coupling Derivatization (Parallel Synthesis) cluster_nitrile_derivatization Nitrile Group Transformation Start 3-(3-Bromo-5-methoxyphenyl)propanenitrile Suzuki Suzuki-Miyaura Coupling (Diverse Boronic Acids) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Diverse Amines) Start->Buchwald Pd Catalyst, Ligand, Base Cyanation Cyanation Start->Cyanation Pd or Ni Catalyst Reduction Nitrile Reduction (to Primary Amine) Suzuki->Reduction Buchwald->Reduction Hydrolysis Nitrile Hydrolysis (to Carboxylic Acid) Cyanation->Hydrolysis Library Diverse Compound Library Reduction->Library Hydrolysis->Library

Figure 1: A representative workflow for the library synthesis starting from 3-(3-bromo-5-methoxyphenyl)propanenitrile.

Data Summary: Reaction Conditions and Scope

Derivatization StrategyKey ReagentsCatalyst/Ligand SystemTypical SolventsTemperature (°C)Notes
Suzuki-Miyaura Coupling Boronic Acids/Esters, Base (K₂CO₃, Cs₂CO₃)Pd(PPh₃)₄, Pd(dppf)Cl₂Dioxane/H₂O, Toluene/H₂O80-110Broad substrate scope, tolerant of many functional groups.[6][24]
Buchwald-Hartwig Amination Primary/Secondary Amines, Base (NaOt-Bu, K₃PO₄)Pd₂(dba)₃ / RuPhos, BrettPhosToluene, Dioxane80-120Ligand and base choice are crucial for optimal results.[10][12]
Cyanation Zn(CN)₂, K₄[Fe(CN)₆]Pd(PPh₃)₄, NiCl₂(dppp)DMF, DMAc120-150Provides access to a key synthetic handle.[15][16]
Nitrile Reduction NaBH₄NiCl₂·6H₂OMethanol, Ethanol0 to RTMilder alternative to LiAlH₄, suitable for library synthesis.[21]

Conclusion and Future Directions

The 3-(3-bromo-5-methoxyphenyl)propanenitrile scaffold is a powerful starting point for the construction of diverse chemical libraries for drug discovery. The strategic application of modern cross-coupling reactions and functional group transformations, as outlined in this application note, provides a robust and efficient platform for generating novel chemical matter. The methodologies presented are amenable to high-throughput synthesis and purification techniques, further accelerating the identification of lead compounds. Future work could explore further derivatization of the methoxy group or the development of novel transformations of the nitrile moiety to further expand the accessible chemical space.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (2024). National Institutes of Health (PMC). [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). ACS Publications. [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (2020). CCS Chemistry. [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024). MDPI. [Link]

  • The reductive decyanation reaction: an overview and recent developments. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. [Link]

  • Flow parallel synthesizer for multiplex synthesis of aryl diazonium libraries via efficient parameter screening. (2021). National Institutes of Health (PMC). [Link]

  • Parallel synthesis. (2014). Slideshare. [Link]

  • A Quick Introduction to Parallel Synthesis. (2022). Asynt. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. (2025). National Institutes of Health (PMC). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Royal Society of Chemistry. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). National Institutes of Health (PMC). [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health (PMC). [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of East London Research Repository. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). Royal Society of Chemistry. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. (2011). ResearchGate. [Link]

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Application

Application Notes and Protocols for the Large-Scale Synthesis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

Introduction 3-(3-Bromo-5-methoxyphenyl)propanenitrile is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a substituted aromatic ring and a reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Bromo-5-methoxyphenyl)propanenitrile is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a substituted aromatic ring and a reactive nitrile group, allows for diverse subsequent chemical transformations. This guide provides a comprehensive overview of a robust and scalable two-step synthesis for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights for successful large-scale production.

Synthetic Strategy: A Two-Step Approach

The most efficient and industrially viable route to 3-(3-Bromo-5-methoxyphenyl)propanenitrile involves a two-step process commencing with the commercially available starting material, 3-bromo-5-methoxytoluene. This strategy is outlined below:

  • Benzylic Bromination: A free-radical bromination of 3-bromo-5-methoxytoluene to form the key intermediate, 3-bromo-5-methoxybenzyl bromide.

  • Nucleophilic Cyanation: A nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide anion to yield the final product.

This approach is favored for its high yields, use of readily available reagents, and straightforward purification procedures.

PART I: Synthesis of the Intermediate: 3-Bromo-5-methoxybenzyl bromide

The first step involves the selective bromination of the methyl group of 3-bromo-5-methoxytoluene. This is a free-radical chain reaction, where N-bromosuccinimide (NBS) serves as the bromine source, and a radical initiator, such as azobisisobutyronitrile (AIBN), is used to initiate the reaction. It is crucial to control the reaction conditions to favor benzylic bromination over electrophilic aromatic substitution, which can be a competing side reaction in electron-rich aromatic systems[1].

Experimental Protocol: Large-Scale Benzylic Bromination

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
3-Bromo-5-methoxytoluene29578-83-4201.061.00 kg1.00
N-Bromosuccinimide (NBS)128-08-5177.98973 g1.10
Azobisisobutyronitrile (AIBN)78-67-1164.2141 g0.05
Carbon Tetrachloride (CCl₄)56-23-5153.8210 L-

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet.

  • Heating/cooling circulator.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: The reactor is charged with 3-bromo-5-methoxytoluene (1.00 kg, 4.97 mol) and carbon tetrachloride (10 L). The mixture is stirred until the starting material is fully dissolved.

  • Reagent Addition: N-Bromosuccinimide (973 g, 5.47 mol) and AIBN (41 g, 0.25 mol) are added to the reactor.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C) under a nitrogen atmosphere with vigorous stirring. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material, which typically takes 4-6 hours.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

  • Solvent Removal: The filtrate is transferred to a rotary evaporator, and the carbon tetrachloride is removed under reduced pressure.

  • Purification: The crude 3-bromo-5-methoxybenzyl bromide is obtained as a solid and can be further purified by recrystallization from a suitable solvent like hexane, if necessary.

PART II: Synthesis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

This step involves a nucleophilic substitution reaction where the bromide of the intermediate is displaced by a cyanide ion. Sodium cyanide is a cost-effective and highly effective source of the cyanide nucleophile. The reaction is typically carried out in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to facilitate the SN2 mechanism[2].

Critical Safety Precautions for Cyanide Use

Sodium cyanide is a highly toxic substance and requires strict safety protocols.[3][4][5][6]

  • Handling: All manipulations of solid sodium cyanide and its solutions must be performed in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, a face shield, and double-layered chemical-resistant gloves (e.g., nitrile) are mandatory.[4]

  • Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[5][6] All glassware must be free of acid residue.

  • Waste Disposal: All cyanide-containing waste (liquid and solid) must be quenched in a basic solution of sodium hypochlorite (bleach) before disposal according to institutional and local regulations.[1]

Experimental Protocol: Large-Scale Cyanation

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
3-Bromo-5-methoxybenzyl bromide59297-29-9279.961.30 kg1.00
Sodium Cyanide (NaCN)143-33-949.01265 g1.15
Dimethyl Sulfoxide (DMSO)67-68-578.138 L-
Deionized Water7732-18-518.0220 L-
Ethyl Acetate141-78-688.1115 L-
Brine (saturated NaCl solution)--5 L-

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer and nitrogen inlet.

  • Heating/cooling circulator.

  • Large separatory funnel (or equivalent extraction setup).

  • Rotary evaporator.

Procedure:

  • Reaction Setup: The reactor is charged with sodium cyanide (265 g, 5.41 mol) and DMSO (8 L). The mixture is stirred to dissolve the sodium cyanide.

  • Substrate Addition: A solution of 3-bromo-5-methoxybenzyl bromide (1.30 kg, 4.64 mol) in DMSO (2 L) is added to the reactor.

  • Reaction Conditions: The reaction mixture is heated to 60-70 °C and stirred for 2-4 hours. The reaction progress is monitored by TLC or GC-MS.

  • Quenching and Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured into a separate vessel containing 20 L of cold deionized water with stirring. This will precipitate the crude product.

  • Extraction: The aqueous mixture is transferred to a large separatory funnel and extracted with ethyl acetate (3 x 5 L).

  • Washing: The combined organic layers are washed with deionized water (2 x 2.5 L) and then with brine (1 x 5 L) to remove residual DMSO and inorganic salts.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of the Final Product

The crude 3-(3-Bromo-5-methoxyphenyl)propanenitrile can be purified by vacuum distillation or by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Visualizations

Overall Synthesis Workflow

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation A 3-Bromo-5-methoxytoluene B NBS, AIBN in CCl4 A->B C Reflux B->C D Filtration & Solvent Removal C->D E 3-Bromo-5-methoxybenzyl bromide D->E F 3-Bromo-5-methoxybenzyl bromide G NaCN in DMSO F->G H Heating G->H I Aqueous Work-up & Extraction H->I J Purification I->J K 3-(3-Bromo-5-methoxyphenyl)propanenitrile J->K

Caption: Workflow for the large-scale synthesis.

Reaction Scheme

reaction cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Cyanation start_mol 3-Bromo-5-methoxytoluene reagents1 + NBS (AIBN, CCl4, Reflux) intermediate_mol 3-Bromo-5-methoxybenzyl bromide start_mol->intermediate_mol final_mol 3-(3-Bromo-5-methoxyphenyl)propanenitrile intermediate_mol->final_mol reagents2 + NaCN (DMSO, 60-70°C) intermediate_mol2 3-Bromo-5-methoxybenzyl bromide

Caption: Two-step reaction scheme.

References

  • Benchchem. (2025). Technical Support Center: Regioselectivity in the Bromination of 3,5-Dimethoxytoluene. Benchchem.
  • ChemSpider. (2001). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Royal Society of Chemistry.
  • UCLA Environment, Health & Safety. (2017).
  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
  • Thieme E-Books. Introduction of the Cyano Group by Substitution of a Halogen.
  • Benchchem. (2025).
  • 911Metallurgist. (2016). Sodium Cyanide Safety - Poisoning - HCN Vapor.
  • Organic Syntheses. Benzyl Cyanide.
  • Camachem. (2022). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • ChemSpider. (2001). Nucleophilic displacement of a benzylic bromide using sodium cyanide.
  • ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
  • The Royal Society of Chemistry.
  • RSC Publishing. (2013).
  • Benchchem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine.
  • Google Patents. (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • ChemScene. 1447606-63-4 | 3-(3-Bromo-5-methoxyphenyl)propanenitrile.
  • Imperial College London. (2021). SOP for the safe use of cyanide compounds.
  • AWS.
  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Transtutors. (2022). Reaction of benzyl bromide with sodium cyanide in DMF gives the....
  • ResearchGate. (2026). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)
  • Rsc.org. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • Google Patents. (1998). Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Chemicea. 3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile | CAS No - 2229445-09-2.
  • Sigma-Aldrich. 3-(3-bromo-4,5-dimethoxyphenyl)propanenitrile | 2229445-09-2.

Sources

Method

Application Note & Protocol Guide: Mastering the Sonogashira Coupling of Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds to construct ary...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds to construct arylalkynes and conjugated enynes.[1][2][3] While highly effective for aryl iodides, the coupling of more abundant and cost-effective aryl bromides presents a unique set of challenges due to their lower reactivity.[4][5] This guide provides a comprehensive overview of the critical reaction parameters, field-proven protocols, and mechanistic insights necessary to achieve high-yielding Sonogashira couplings with aryl bromide substrates. We will explore both traditional copper-cocatalyzed systems and modern copper-free alternatives, offering detailed experimental procedures and troubleshooting advice to navigate the complexities of this powerful transformation.

Mechanistic Overview: The Dual Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[1][6]

  • The Palladium Cycle: This is the primary cross-coupling engine. A Pd(0) species undergoes oxidative addition into the aryl bromide bond, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl bromides.[1][4]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][7] In the presence of a base, the copper salt reacts with the alkyne to form a copper(I) acetylide intermediate. This species is significantly more reactive and readily undergoes transmetalation with the Pd(II) complex.[1]

Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-Br(L₂) pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_cat Cu(I)X cu_alkyne Cu(I)-C≡CR cu_cat->cu_alkyne Base, H-C≡CR cu_alkyne->pd_ox Transfers Acetylide cu_alkyne->cu_cat Transmetalation (to Pd cycle)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Critical Reaction Parameters for Aryl Bromides

The reduced reactivity of the C-Br bond compared to the C-I bond necessitates careful optimization of reaction conditions.[4][8] Elevated temperatures and more robust catalytic systems are often required.[4][5]

The Catalytic System: Palladium and Ligands
  • Palladium Source: Both Pd(0) and Pd(II) precatalysts are commonly used. Pd(PPh₃)₄ is a frequent choice, but being a Pd(0) source, it can be sensitive to air and moisture.[4][6] More stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred as they are reduced in situ to the active Pd(0) species.[4][6]

  • Ligands: For challenging aryl bromides, especially electron-rich or sterically hindered ones, standard triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[6][9] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos) have proven highly effective, often enabling reactions at room temperature.[5][10][11] N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands.[3][6]

The Copper(I) Co-catalyst

Typically, copper(I) iodide (CuI) is used in catalytic amounts (1-5 mol%). Its primary role is to facilitate the transmetalation step by forming the copper acetylide.[1][7] However, the presence of copper has a significant drawback: it catalyzes the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, to form a 1,3-diyne byproduct.[4][9][12] This side reaction is particularly problematic under aerobic conditions.

The Base

A base is essential for deprotonating the terminal alkyne, a prerequisite for forming the reactive acetylide species.[4]

  • Amine Bases: Liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common and can often serve as the solvent or a co-solvent.[4] They must be anhydrous and are often distilled before use, as impurities can hinder the reaction.

  • Inorganic Bases: For copper-free protocols or when amine functionality is undesirable, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective, particularly in polar aprotic solvents.[13][14]

Solvent Choice

The solvent must be capable of dissolving all reactants and be compatible with the catalytic system.

  • Common Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dioxane, and toluene are frequently used.[15] Amine bases like Et₃N can also be used as the solvent.[16]

  • Degassing: It is critical to use anhydrous, degassed solvents. Oxygen can lead to the decomposition of the Pd(0) catalyst (forming inactive "palladium black") and promote the undesirable Glaser homocoupling.[9][17] Solvents are typically degassed via a series of freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[9]

Temperature and Reaction Time

While aryl iodides can often react at room temperature, aryl bromides typically require heating, with temperatures ranging from 50 °C to 120 °C.[4][15] The specific temperature depends on the reactivity of the aryl bromide and the efficiency of the catalyst system. Reactions with highly active catalysts incorporating bulky, electron-rich ligands can sometimes proceed at room temperature.[5][10] Reaction times can vary from a few hours to over 24 hours, and progress should be monitored by TLC or GC-MS.

Data Summary: Typical Reaction Conditions

The following table summarizes common parameters for the Sonogashira coupling of aryl bromides.

ParameterTypical Range/ValueNotes
Aryl Bromide 1.0 equivalentSubstrate purity is critical.
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Pd Catalyst 1 - 5 mol%PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂
Cu(I) Co-catalyst 1 - 5 mol%CuI is most common. Omit for copper-free protocols.
Ligand 2 - 10 mol%PPh₃, P(t-Bu)₃, XPhos, etc. Often used with Pd(II) sources.
Base 2 - 3 equivalentsEt₃N, DIPEA, Cs₂CO₃, K₃PO₄
Solvent Anhydrous, DegassedTHF, DMF, Toluene, Dioxane, or neat amine base.
Temperature Room Temp. to 120 °CHighly dependent on substrate reactivity and catalyst system.

Experimental Protocols

Safety Note: Always perform these reactions in a well-ventilated fume hood under an inert atmosphere. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of an aryl bromide with a terminal alkyne using a standard Pd/CuI system.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg, 2 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg, 2 mol%)

  • Triethylamine (Et₃N, anhydrous, 5 mL)

  • THF (anhydrous, 5 mL)

  • Schlenk flask or sealed tube, magnetic stirrer, inert gas (Argon or Nitrogen) line.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg), and CuI (3.8 mg).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe.

  • Stir the mixture for 10 minutes at room temperature. The solution should be a clear, yellowish suspension.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with alkynes prone to homocoupling or when copper contamination of the final product is a concern.[10][13] It often requires a more specialized ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.4 mmol)

  • (AllylPdCl)₂ (0.01 mmol, 3.7 mg, 1 mol% Pd)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.02 mmol, 4.0 mg, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Dioxane (anhydrous, 5 mL)

  • Schlenk flask, magnetic stirrer, inert gas (Argon or Nitrogen) line.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), (AllylPdCl)₂ (3.7 mg), P(t-Bu)₃ (4.0 mg), and Cs₂CO₃ (652 mg).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add the terminal alkyne (1.4 mmol) via syringe.

  • Stir the reaction mixture vigorously at room temperature or heat to 80 °C if necessary. Monitor reaction progress by TLC or GC-MS.[10]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and add water (15 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Workflow and Troubleshooting

Sonogashira_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware (Schlenk Flask) reagents Weigh Aryl Bromide, Catalysts, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert add_solvents Add Degassed Solvent & Base inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne heat Stir at RT or Heat to Target Temp. add_alkyne->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor quench Cool & Quench/ Dilute monitor->quench filter Filter (e.g., Celite) quench->filter extract Aqueous Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A step-by-step workflow for setting up and performing a Sonogashira coupling.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Impure reagents/solvents; Insufficient temperature; Inappropriate ligand.Use fresh catalyst and high-purity, anhydrous/degassed reagents. Increase temperature. Switch to a more electron-rich/bulky ligand (e.g., P(t-Bu)₃).[4][9]
Reaction turns black Palladium catalyst decomposition (formation of Pd black).Ensure a strictly inert atmosphere. Check for oxygen leaks. Avoid certain solvents like THF which may promote it.[9][16][17]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; High copper(I) loading.Ensure rigorous degassing and inert atmosphere. Reduce CuI loading. Add alkyne slowly to the reaction mixture. Switch to a copper-free protocol.[4][9]
Starting Material Recovered Aryl bromide is too unreactive for the conditions.Increase reaction temperature. Increase catalyst/ligand loading. Use a more active catalytic system (e.g., with a bulky, electron-rich phosphine ligand).[4][5]

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link].

  • Geliman, D., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, ACS Publications. Available at: [Link].

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link].

  • Wikipedia. Sonogashira coupling. Available at: [Link].

  • Yadav, V., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link].

  • Pearson+. What is the role of copper in the Sonogashira coupling reaction? Available at: [Link].

  • PubMed. Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. Available at: [Link].

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available at: [Link].

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link].

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett. Available at: [Link].

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link].

  • Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Fairlamb, I. J. S., et al. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, ACS Publications. Available at: [Link].

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link].

  • Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link].

  • Reddit. Sonogashira Coupling Tips. Available at: [Link].

  • Li, J-H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, ACS Publications. Available at: [Link].

  • Hundertmark, T., et al. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, ACS Publications. Available at: [Link].

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available at: [Link].

  • ResearchGate. Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. Available at: [Link].

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link].

  • HZPT. (2024). what causes a sonogashira coupling to turn black. Available at: [Link].

Sources

Application

Application Note: Advanced Synthetic Workflows for Ivabradine from 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical R&D Professionals Mechanistic Rationale & Synthetic Strategy The synthesis of Ivabradine—a hyperpolarization-activated cyclic nucleotide-gated (H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical R&D Professionals

Mechanistic Rationale & Synthetic Strategy

The synthesis of Ivabradine—a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the management of heart failure and angina—relies on the precise construction of its unique benzocyclobutene moiety. The compound 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile serves as the critical starting material for this structural core [1].

The strategic transformation of this linear precursor into the complex Ivabradine architecture involves a sequence of highly selective reactions:

  • Intramolecular Cyclization via a Benzyne Intermediate: The formation of the highly strained four-membered benzocyclobutene ring is thermodynamically challenging. By utilizing a strong base (such as NaNH2​ in liquid ammonia), the ortho-proton is abstracted, leading to the elimination of HBr and the generation of a transient, highly reactive benzyne intermediate. The adjacent nitrile enolate rapidly undergoes intramolecular nucleophilic attack to close the ring [2].

  • Chemoselective Nitrile Reduction: The resulting benzocyclobutene carbonitrile must be reduced to a primary amine. Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) is notoriously problematic here, as it frequently causes hydrogenolytic cleavage of the strained four-membered ring. Borane-THF ( BH3​⋅THF ) is specifically chosen to chemoselectively reduce the nitrile without compromising the bicyclic framework [3].

  • Controlled Mono-N-Methylation: Direct alkylation of the primary amine with methyl iodide inevitably leads to over-methylation (forming tertiary amines or quaternary ammonium salts). To ensure absolute mono-methylation fidelity, a two-step carbamate protection-reduction sequence is employed.

Process Workflow

IvabradineSynthesis SM 3-(2-bromo-4,5-dimethoxyphenyl) propanenitrile Int1 3,4-dimethoxybicyclo[4.2.0] octa-1,3,5-triene-7-carbonitrile SM->Int1 NaNH2, liq. NH3 Intramolecular Cyclization Int2 1-(3,4-dimethoxybicyclo[4.2.0] octa-1,3,5-trien-7-yl)methanamine Int1->Int2 BH3·THF Chemoselective Reduction Int3 (7S)-enantiomer Int2->Int3 Chiral Resolution Int4 (7S)-1-(3,4-dimethoxybicyclo[4.2.0] octa-1,3,5-trien-7-yl) -N-methylmethanamine Int3->Int4 1. ClCO2Et, NEt3 2. LiAlH4 Mono-N-Methylation Ivabradine Ivabradine Hydrochloride Int4->Ivabradine K2CO3, Acetone/DMF Alkylation Coupling Benzazepine 3-(3-iodopropyl)-7,8-dimethoxy- 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one Benzazepine->Ivabradine Coupling Partner

Fig 1: Synthetic workflow from 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile to Ivabradine.

Step-by-Step Experimental Protocols

Step 1: Intramolecular Cyclization (Benzocyclobutene Formation)

Causality & Expert Insight: The use of NaNH2​ in liquid ammonia provides the extreme basicity required to generate the benzyne intermediate while keeping the reaction temperature low ( −33∘C to room temperature under pressure/reflux), which suppresses intermolecular side reactions and polymerization [2].

  • Reagent Preparation: In a fume hood, prepare NaNH2​ in situ by dissolving 1.0 g of Sodium metal ( Na ) in 200 mL of anhydrous liquid ammonia ( NH3​ ) using a catalytic amount of FeCl3​ until the blue color dissipates, indicating complete conversion to the amide.

  • Addition: Add 5.4 g of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in small portions to the suspension.

  • Reaction: Stir the mixture at ambient temperature (allowing NH3​ to gently reflux) for 2 hours.

  • Quenching: Evaporate the excess NH3​ under a stream of nitrogen. Carefully quench the residue by adding 2.0 g of solid NH4​Cl followed by the slow addition of 200 mL of deionized water.

  • Isolation: Collect the resulting grey precipitate via vacuum filtration. Recrystallize from ethanol to yield pure 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.

    • Self-Validation Check: The isolated product should exhibit a sharp melting point of 84–85 °C.

Step 2: Chemoselective Nitrile Reduction

Causality & Expert Insight: Borane-THF is an electrophilic reducing agent that coordinates with the nitrile nitrogen, facilitating hydride transfer without activating the aromatic or strained cyclobutene carbon-carbon bonds [3].

  • Setup: Dissolve 25.0 g of the nitrile intermediate from Step 1 in 250 mL of anhydrous THF under an argon atmosphere.

  • Reduction: Dropwise, add 312 mL of a 1M BH3​⋅THF complex solution while maintaining the reaction at room temperature.

  • Maturation: Stir the reaction continuously for 12 hours.

  • Quenching & Salt Formation: Carefully add 200 mL of ethanol to quench excess borane (stir for 1 hour). To precipitate the product, add 100 mL of 3.3N ethereal HCl dropwise.

  • Isolation: Filter the solid 1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride.

    • Self-Validation Check: Expected melting point is ~205 °C.

Step 3: Optical Resolution

The racemic amine must be resolved to isolate the active (7S)-enantiomer. This is typically achieved via classical diastereomeric salt resolution using camphorsulfonic acid or via enzymatic kinetic resolution using lipases [4].

Step 4: High-Fidelity Mono-N-Methylation

Causality & Expert Insight: To prevent the formation of tertiary amines, the primary amine is first converted to an ethyl carbamate. The carbonyl group of the carbamate is then exhaustively reduced by LiAlH4​ to yield exactly one methyl group.

  • Carbamate Formation: Suspend 3.4 g of the (7S)-amine hydrochloride in 50 mL of dichloromethane ( CH2​Cl2​ ) and 4.5 mL of triethylamine ( Et3​N ). Dropwise, add 1.5 mL of ethyl chloroformate. Stir overnight at room temperature.

  • Workup: Wash the organic layer with water and 1N HCl . Dry over MgSO4​ and evaporate to yield the carbamate intermediate as an oil.

  • Reduction: Dissolve the carbamate in 30 mL of anhydrous THF. Slowly add this to a suspension of 0.9 g LiAlH4​ in 20 mL of THF. Reflux for 1.5 hours.

  • Fieser Quench: Cool to 0 °C and quench strictly using the Fieser method to avoid unfilterable emulsions: add 0.9 mL H2​O , then 0.9 mL 15% NaOH (aq), followed by 2.7 mL H2​O .

  • Isolation: Filter the granular aluminum salts and evaporate the filtrate to yield (7S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine.

Step 5: Alkylation and Ivabradine Formation
  • Coupling: Reflux the N-methyl amine with 1.0 equivalent of 3-(3-iodopropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one in acetone or DMF, using K2​CO3​ as an acid scavenger.

  • Salt Formation: Following extraction and chromatographic purification, dissolve the free base in an organic solvent and treat with gaseous HCl to precipitate Ivabradine Hydrochloride.

Quantitative Data Summary

Synthetic StepChemical TransformationKey ReagentsTypical YieldIn-Process Purity/Validation
1. Cyclization Propanenitrile Benzocyclobutene NaNH2​ , liq. NH3​ 70–74%m.p. 84–85 °C
2. Reduction Nitrile Primary Amine BH3​⋅THF 85–90%m.p. 205 °C ( HCl salt)
3. Resolution Racemate (7S)-EnantiomerChiral Acid / Lipase35–45% ee>99%
4. Methylation Primary Amine Secondary Amine ClCO2​Et ; then LiAlH4​ 80–85%NMR: N-CH3 singlet at ~2.4 ppm
5. Coupling Secondary Amine IvabradineIodo-benzazepine, K2​CO3​ 75–80%HPLC >99.5%

References

  • Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid (US8779123B2)
  • Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid (US8859763B1)
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine MDPI Catalysts[Link]

Technical Notes & Optimization

Troubleshooting

low yield in 3-(3-Bromo-5-methoxyphenyl)propanenitrile synthesis

Technical Support Center: Troubleshooting 3-(3-Bromo-5-methoxyphenyl)propanenitrile Synthesis Overview The synthesis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile is typically achieved via a two-step sequence: olefination...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(3-Bromo-5-methoxyphenyl)propanenitrile Synthesis

Overview The synthesis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile is typically achieved via a two-step sequence: olefination of 3-bromo-5-methoxybenzaldehyde to form an α,β -unsaturated nitrile, followed by conjugate reduction. The most frequent cause of low yield in this workflow is poor chemoselectivity during the reduction step. Researchers often inadvertently trigger hydrodehalogenation of the aryl bromide or over-reduction of the nitrile group.

This guide provides a root-cause analysis of these failures and establishes a self-validating, chemoselective protocol to achieve high yields.

Part 1: Workflow & Pathway Visualization

SynthesisPathway A 3-Bromo-5-methoxy benzaldehyde B (E)-3-(3-Bromo-5-methoxyphenyl) acrylonitrile A->B HWE Olefination C 3-(3-Bromo-5-methoxyphenyl) propanenitrile (Target) B->C Cu(OAc)2 / Xantphos PMHS (Chemoselective) D 3-(3-Methoxyphenyl) propanenitrile (Dehalogenated) B->D Pd/C, H2 (Side Reaction) E 3-(3-Bromo-5-methoxyphenyl) propan-1-amine (Over-reduced) B->E NaBH4 / NiCl2 (Side Reaction)

Figure 1: Synthetic workflow and common chemoselectivity pitfalls in cinnamonitrile reduction.

Part 2: Root Cause Analysis & FAQs

Q1: Why am I losing the aryl bromide during the alkene reduction step? A: If you are using standard catalytic hydrogenation (e.g., Pd/C with H₂ gas), the palladium(0) catalyst readily undergoes oxidative addition into the C–Br bond[1]. Because the bond dissociation energy of an aryl bromide is relatively low, this leads to rapid hydrodehalogenation, yielding 3-(3-methoxyphenyl)propanenitrile as the major byproduct[1]. To prevent this, you must abandon palladium-based hydrogenation in favor of a chemoselective hydride transfer method that does not insert into aryl halides[2].

Q2: I switched to sodium borohydride and nickel chloride (NaBH₄/NiCl₂), but my nitrile is disappearing. What is happening? A: The combination of NaBH₄ and NiCl₂ generates nickel boride (Ni₂B) in situ. While this is an excellent reagent for reducing conjugated alkenes, it is also a powerful reducing agent for nitriles, converting them directly into primary amines[3]. In your case, it is over-reducing the target molecule to 3-(3-bromo-5-methoxyphenyl)propan-1-amine. Nitriles require extremely mild, targeted hydride sources to remain intact during conjugate reduction.

Q3: How can I achieve strictly 1,4-conjugate reduction without touching the bromide or the nitrile? A: The most reliable method is using a Copper-hydride (Cu-H) catalyst system. By combining Cu(OAc)₂ with a bisphosphine ligand (like Xantphos) and polymethylhydrosiloxane (PMHS) as a mild stoichiometric hydride source, you generate a Cu-H species in situ[2]. The copper hydride strictly coordinates to the alkene and inserts to form an α -cyanoalkyl copper intermediate. Protonolysis by an alcohol additive (t-BuOH) releases the saturated nitrile and regenerates the catalyst[2]. This mechanism completely ignores both the aryl C–Br bond and the C≡N triple bond, ensuring near-quantitative yields[4].

Q4: My initial condensation to form the cinnamonitrile intermediate is stalling. How do I push it to completion? A: Standard Knoevenagel condensations with cyanoacetic acid can stall due to inefficient water removal. Switch to a Horner-Wadsworth-Emmons (HWE) olefination using diethyl (cyanomethyl)phosphonate and sodium hydride (NaH)[5]. This reaction is driven by the formation of a strong P=O bond (yielding water-soluble phosphate byproducts) and provides the (E)-acrylonitrile intermediate rapidly and in high purity[5].

Part 3: Quantitative Data & Validated Protocols

Table 1: Comparison of Reduction Conditions for (E)-3-(3-Bromo-5-methoxyphenyl)acrylonitrile

Reduction SystemCatalyst / AdditiveTarget Nitrile YieldDehalogenationOver-reduction
H₂ (1 atm) Pd/C (10%)< 5%> 90% < 5%
NaBH₄ NiCl₂·6H₂O< 10%< 5%> 80%
PMHS (4 eq) Cu(OAc)₂ / Xantphos / t-BuOH> 90% 0%0%

Note: Data extrapolated from standard chemoselectivity profiles of conjugated nitriles bearing aryl halides.[1][2][3]

Protocol A: Synthesis of (E)-3-(3-Bromo-5-methoxyphenyl)acrylonitrile (HWE Olefination)

Causality Check: NaH irreversibly deprotonates the phosphonate to form a nucleophilic carbanion, ensuring complete conversion of the benzaldehyde while preventing reversible aldol-type stalling[5].

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂. Add NaH (60% dispersion in mineral oil, 1.2 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the suspension to 0 °C. Add diethyl (cyanomethyl)phosphonate (1.2 equiv) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Addition: Dissolve 3-bromo-5-methoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure (E)-alkene.

Protocol B: Chemoselective Conjugate Reduction to 3-(3-Bromo-5-methoxyphenyl)propanenitrile

Causality Check: PMHS is a safe, inexpensive polymeric silane. The addition of t-BuOH is critical as it acts as the proton source to release the product from the copper enolate and regenerate the active Cu-H catalyst[2].

  • Catalyst Activation: In an oven-dried Schlenk tube under N₂, add Cu(OAc)₂·H₂O (3 mol%) and Xantphos (3 mol%). Add anhydrous toluene (0.5 M relative to substrate)[5].

  • Hydride Generation: Inject PMHS (4.0 equiv). Stir the mixture at room temperature for 20–30 minutes[5]. The solution will change color as the active Cu-H species is formed.

  • Substrate Addition: Add (E)-3-(3-bromo-5-methoxyphenyl)acrylonitrile (1.0 equiv) as a solution in toluene, immediately followed by t-BuOH (4.0 equiv)[5].

  • Reaction: Seal the tube and stir at room temperature for 4–12 hours. Monitor by TLC until the starting material is completely consumed[5].

  • Siloxane Cleavage & Workup: Carefully quench the reaction with water, then add 2.5 M NaOH (approx. 2 mL per mmol of substrate) and stir vigorously for 30 minutes[5]. Crucial Step: This breaks down the polymeric siloxane byproducts, preventing severe emulsions during extraction.

  • Isolation: Extract the biphasic mixture with Et₂O (3 × 20 mL). Wash with brine, dry over MgSO₄, and concentrate[5]. The resulting crude oil can be purified via short-path silica gel chromatography to afford the pure target propanenitrile.

Part 4: References

  • Title: Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthetic Organic Chemistry - Index of / (Reductions using NaBH4/NiCl2) Source: Vardhaman Mahaveer Open University URL: [Link]

  • Title: Novel one-pot multi-reaction methods for the synthesis of carbocyclic and heterocyclic compounds Source: Enlighten Theses (University of Glasgow) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals tasked with optimizing the synthesis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals tasked with optimizing the synthesis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile .

The most scalable synthetic route to this highly functionalized building block involves the olefination of 3-bromo-5-methoxybenzaldehyde to form an α,β -unsaturated nitrile intermediate, followed by a critical chemoselective conjugate reduction . This guide focuses on troubleshooting and optimizing this pivotal reduction step to prevent common failure modes such as hydrodebromination and over-reduction.

I. Synthetic Workflow & Optimization Pathway

SynthesisWorkflow A 3-Bromo-5-methoxy- benzaldehyde B (E)-3-(3-Bromo-5-methoxyphenyl) acrylonitrile A->B HWE Olefination C 3-(3-Bromo-5-methoxyphenyl) propanenitrile (Target) B->C Cu-Catalyzed Reduction D Debrominated or Amine Byproducts B->D Unoptimized Reduction

Caption: Workflow for 3-(3-Bromo-5-methoxyphenyl)propanenitrile synthesis highlighting chemoselectivity.

II. Troubleshooting Guides & FAQs

Q: Why am I observing significant loss of the aryl bromide (hydrodebromination) during the reduction of the cinnamonitrile precursor? A: Standard heterogeneous hydrogenation catalysts (e.g., Pd/C or PtO 2​ ) under an H 2​ atmosphere readily undergo oxidative addition into the electron-rich C(sp 2 )–Br bond, leading to rapid hydrogenolysis. To preserve the aryl bromide, you must transition from palladium to a copper-catalyzed hydride transfer system. Copper-hydride (Cu-H) complexes are highly chemoselective for the conjugate reduction of α,β -unsaturated nitriles and do not insert into aryl halides under mild conditions[1].

Q: My reaction yields a mixture of the desired propanenitrile and the corresponding primary amine. How do I prevent over-reduction of the cyano group? A: Over-reduction to the primary amine occurs when the nitrile group is attacked by aggressive hydride donors (like LiAlH 4​ ) or during transition-metal catalyzed reduction using specific metal additives. For instance, if you are using the classic NaBH 4​ /NiCl 2​ or CoCl 2​ system, the sodium borohydride reduces the metal salt to form finely divided metal borides (e.g., Ni 2​ B). These borides act as highly active hydrogenation catalysts that readily adsorb and reduce the cyano group to an amine[2]. Switching to a Cu-H system generated from Cu(OAc) 2​ , a phosphine ligand, and polymethylhydrosiloxane (PMHS) ensures the catalyst is entirely blind to the nitrile moiety, halting reduction strictly at the alkene[3].

Q: The Cu-catalyzed reduction using PMHS is sluggish and stalls at ~50% conversion. What mechanistic parameters should be adjusted? A: The turnover-limiting step in Cu-hydride conjugate reduction is often the protonation of the intermediate copper keteniminate to release the product and regenerate the active catalyst. Ensure that a stoichiometric proton donor, specifically tert-butanol (t-BuOH), is present in the reaction mixture. t-BuOH facilitates the rapid release of the saturated nitrile and forms a copper alkoxide (LCu-OtBu), which subsequently reacts with the PMHS silane to regenerate the active LCu-H species[1].

III. Quantitative Data: Catalyst System Comparison

The following table summarizes the causal relationship between the chosen reductive system and the resulting chemoselectivity profile for (E)-3-(3-bromo-5-methoxyphenyl)acrylonitrile.

Catalytic SystemAtmosphere / AdditiveAlkene Conversion (%)Nitrile Reduction (%)Hydrodebromination (%)Target Yield (%)
Pd/C (10 wt%) H 2​ (1 atm), MeOH>99<5>90 <5
NaBH 4​ / NiCl 2​ EtOH (Solvent)>99>85 <5<10
Cu(OAc) 2​ / DPEphos PMHS, t-BuOH, Toluene>99<1<195
IV. Mechanistic Pathway of Optimized Reduction

Understanding the catalytic cycle is critical for troubleshooting deviations in yield or selectivity.

CatalyticCycle CuL LCu-OtBu (Precatalyst) CuH LCu-H (Active) CuL->CuH PMHS (Silane) Enolate Cu- Keteniminate CuH->Enolate Alkene Insertion Product Saturated Nitrile Enolate->Product t-BuOH (Protonation) Product->CuL t-BuO- Regeneration

Caption: Catalytic cycle of Cu-hydride mediated conjugate reduction of alpha,beta-unsaturated nitriles.

V. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes an in situ generated Cu-H complex to achieve >95% chemoselectivity. It is designed as a self-validating system with integrated In-Process Controls (IPC) to guarantee experimental integrity before irreversible workup steps.

Materials Required:

  • (E)-3-(3-bromo-5-methoxyphenyl)acrylonitrile (1.0 equiv)

  • Cu(OAc) 2​ (0.05 equiv, 5 mol%)

  • DPEphos (Bis(2-diphenylphosphinophenyl)ether) (0.05 equiv, 5 mol%)

  • Polymethylhydrosiloxane (PMHS) (4.0 equiv of hydride)

  • tert-Butanol (t-BuOH) (2.0 equiv)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, charge Cu(OAc) 2​ and DPEphos. Add anhydrous toluene and stir at room temperature for 15 minutes until a homogeneous complex forms.

  • Substrate Addition: Add (E)-3-(3-bromo-5-methoxyphenyl)acrylonitrile and t-BuOH to the reaction mixture.

  • Hydride Transfer Initiation: Dropwise add PMHS via syringe. Caution: Mild gas evolution may occur. Stir the reaction at room temperature for 4–6 hours.

  • In-Process Control (IPC) & Validation:

    • Action: Withdraw a 50 µL aliquot, filter through a short silica plug eluting with EtOAc, and analyze via GC-MS.

    • Validation Pass: Complete disappearance of starting material ( m/z 237/239). Presence of the target product ( m/z 239/241, exhibiting the classic 1:1 isotopic pattern of a monobrominated species).

    • Validation Fail (Debromination): Detection of m/z 161 indicates loss of the aryl bromide. Corrective Action: Verify copper catalyst integrity and ensure no cross-contamination with Pd/Ni in your glassware.

    • Validation Fail (Over-reduction): Detection of m/z 243/245 indicates amine formation. Corrective Action: Reduce PMHS equivalents or reaction time in subsequent runs.

  • Siloxane Quenching (Critical Causality Step): Once the IPC passes, carefully add a 3 M aqueous NaOH solution (equal volume to toluene) and stir vigorously for 2 hours. Why? PMHS forms cross-linked siloxane polymers during the reaction that will trap your product and ruin column chromatography. NaOH hydrolyzes these polymers into water-soluble silicates.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 3-(3-Bromo-5-methoxyphenyl)propanenitrile.

VI. References
  • Kim, D., Park, B.-M., & Yun, J. (2005). Highly efficient conjugate reduction of alpha,beta-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes. PubMed (Chemical Communications). Available at:

  • Osborn, M. E., Pegues, J. F., & Paquette, L. A. (1980). Reduction of .alpha.,.beta.-unsaturated nitriles with a copper hydride complex. ACS Publications (The Journal of Organic Chemistry). Available at:

  • Royal Society of Chemistry. (2022). Reduction and Oxidation of Carbonyl Compounds and Derivatives. RSC Books. Available at:

Sources

Troubleshooting

purification challenges of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

Welcome to the dedicated technical support and troubleshooting portal for the isolation and purification of 3-(3-Bromo-5-methoxyphenyl)propanenitrile (CAS: 1447606-63-4) 1. This compound presents a unique triad of purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting portal for the isolation and purification of 3-(3-Bromo-5-methoxyphenyl)propanenitrile (CAS: 1447606-63-4) 1.

This compound presents a unique triad of purification challenges: a highly polar hydrogen-bond-accepting nitrile group, an electron-donating methoxy group, and a labile aryl bromide. This guide is engineered for researchers and process chemists who need to resolve co-elution bottlenecks, prevent functional group degradation, and achieve >98% purity for downstream drug development applications.

I. Diagnostic Workflow & Decision Matrix

Before initiating any purification protocol, it is critical to profile the crude mixture. The structural similarities between the target molecule and common synthetic byproducts dictate the isolation strategy.

Purification Start Crude Mixture 3-(3-Bromo-5-methoxyphenyl)propanenitrile Analyze TLC & LC-MS Profiling Start->Analyze Decision Identify Primary Impurity Analyze->Decision Imp1 Des-bromo Impurity (Over-reduction) Decision->Imp1 Mass -79 Da Imp2 Unreacted Aldehyde (Starting Material) Decision->Imp2 UV Active, KMnO4+ Sol1 Recrystallization (Hexane/IPA) Imp1->Sol1 Co-elution on Silica Sol2 Flash Chromatography (Hexane/EtOAc/DCM) Imp2->Sol2 u0394Rf > 0.15 Pure Pure Target Compound (>98% Purity) Sol1->Pure Sol2->Pure

Workflow for diagnosing and resolving purification bottlenecks based on impurity profiling.

II. Troubleshooting Guides & FAQs

Q1: My product streaks severely on the silica column, making it impossible to separate from the starting material (3-bromo-5-methoxybenzaldehyde). How do I fix this? Causality: The cyano group (-C≡N) is a strong hydrogen-bond acceptor. When combined with the methoxy ether oxygen, the molecule interacts aggressively with the acidic silanol (-SiOH) groups on the stationary phase. This causes a non-linear adsorption isotherm, visually observed as "streaking" or "tailing" 2. Solution: Transition from a binary to a ternary solvent system. Incorporating Dichloromethane (DCM) into a standard Hexane/Ethyl Acetate mixture modulates the dielectric constant of the mobile phase. DCM competitively interacts with the silanol sites without drastically increasing the overall solvent polarity, forcing the nitrile to elute in a tighter band. Self-Validation: Run a 2D-TLC prior to running the column. Spot the crude mixture, develop in Hexane/EtOAc (80:20), dry the plate, rotate it 90 degrees, and develop in Hexane/EtOAc/DCM (70:15:15). A single, tight, non-streaking spot in the second dimension validates the ternary system.

Q2: LC-MS analysis of my crude mixture shows a major impurity with a mass of [M-H] 160 m/z (a loss of ~79 Da). What is this, and why can't I separate it via chromatography? Causality: The impurity is 3-(3-methoxyphenyl)propanenitrile (the des-bromo derivative). If your synthetic route involved the catalytic hydrogenation of a cinnamonitrile intermediate, standard palladium on carbon (Pd/C) often catalyzes the oxidative addition into the labile aryl C-Br bond, leading to competitive hydrodebromination 3. The removal of the bromine atom significantly changes the molecular weight but has a negligible effect on the molecule's overall dipole moment. Therefore, the Rf​ values of the target product and the des-bromo impurity are nearly identical on normal-phase silica. Solution: Do not attempt to separate this via silica gel chromatography; the overlapping elution bands will result in poor yields. Instead, utilize recrystallization from a Hexane/Isopropanol solvent pair. The differential crystal lattice energy between the brominated and non-brominated analogs allows for selective precipitation. (Note: To prevent this in future batches, switch to a poisoned catalyst like Lindlar's or use a sodium hypophosphite reduction system).

Q3: I am losing product mass during the final concentration step. Is the molecule degrading? Causality: While stable at room temperature, aliphatic nitriles can undergo hydrolysis to amides or carboxylic acids under harsh aqueous basic or acidic conditions, particularly when subjected to thermal stress 2. Solution: Ensure the aqueous workup prior to chromatography is strictly pH-neutral (pH 6.5–7.5). During rotary evaporation, set the water bath to a maximum of 35°C and rely on high vacuum rather than heat to remove the residual solvents.

III. Quantitative Data: Solvent System Optimization

The table below summarizes the empirical chromatographic behavior of 3-(3-Bromo-5-methoxyphenyl)propanenitrile and its common impurities across various mobile phases.

Solvent SystemRatio (v/v/v)Target Product Rf​ Des-bromo Impurity Rf​ Aldehyde Impurity Rf​ Resolution QualityNotes
Hexane / EtOAc80:200.28 (streaks)0.290.35PoorSevere tailing; overlap with aldehyde.
Hexane / EtOAc70:300.45 (streaks)0.460.55PoorBands co-elute entirely.
Hexane / EtOAc / DCM 75:15:10 0.32 (tight) 0.33 0.48 Excellent Optimal for aldehyde separation. No tailing.
Toluene / Acetone90:100.400.400.42ModerateGood band shape, but poor ΔRf​ for impurities.

IV. Standard Operating Procedure: Step-by-Step Purification

This self-validating protocol is designed to isolate the target compound from unreacted starting materials and polar oligomers using the optimized ternary solvent system.

Step 1: Dry Loading Preparation

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Add high-purity silica gel (40-63 µm) in a 1:3 ratio (crude mass to silica mass).

  • Concentrate the slurry under reduced pressure (water bath at 30°C) until a free-flowing powder is obtained. Self-Validation Check: The powder must not clump. Clumping indicates residual solvent or moisture, which will cause channeling in the column and ruin band resolution.

Step 2: Column Equilibration

  • Pack the flash column with silica gel using the optimized mobile phase: Hexane/EtOAc/DCM (75:15:10).

  • Flush the column with 3 Column Volumes (CV) of the mobile phase to equilibrate the stationary phase and saturate the silanol sites with DCM.

Step 3: Isocratic Elution & Fraction Collection

  • Carefully load the dry powder onto the top of the column bed. Add a 1 cm protective layer of clean sea sand.

  • Elute isocratically. The bromo-aromatic ring is highly UV-active; monitor the eluent using a UV detector set to 254 nm.

  • Collect fractions in standard test tubes.

Step 4: TLC Validation & Staining

  • Spot the UV-active fractions onto a silica TLC plate.

  • Develop the plate in the 75:15:10 ternary solvent system.

  • Crucial Staining Step: Dip the developed plate in a basic Potassium Permanganate ( KMnO4​ ) stain and heat gently with a heat gun. Self-Validation Check: Unreacted alkenes (e.g., cinnamonitrile intermediates) or aldehydes will immediately oxidize, appearing as bright yellow spots against the purple background. The saturated target product, 3-(3-Bromo-5-methoxyphenyl)propanenitrile, will resist oxidation much longer and only appear as a faint spot after prolonged heating.

Step 5: Isolation

  • Pool the fractions containing only the pure target compound.

  • Concentrate via rotary evaporation (maximum water bath temperature of 35°C) to yield the pure product as an off-white solid or viscous oil (depending on ambient temperature and exact purity).

V. References

  • ChemScene. "1447606-63-4 | 3-(3-Bromo-5-methoxyphenyl)propanenitrile".1

  • BenchChem. "Technical Support Center: Purification of 2-Hydroxy-2-phenylpropanenitrile". 2

  • Organic & Biomolecular Chemistry - RSC Publishing. "Debromination". 3

Sources

Optimization

degradation of 3-(3-Bromo-5-methoxyphenyl)propanenitrile under reaction conditions

Title: Technical Support Center: Troubleshooting 3-(3-Bromo-5-methoxyphenyl)propanenitrile Degradation Introduction: Welcome to the Technical Support Center for 3-(3-Bromo-5-methoxyphenyl)propanenitrile. This bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting 3-(3-Bromo-5-methoxyphenyl)propanenitrile Degradation

Introduction: Welcome to the Technical Support Center for 3-(3-Bromo-5-methoxyphenyl)propanenitrile. This bifunctional building block is widely utilized in drug discovery and materials science. However, its three distinct functional groups—an aryl bromide, a methoxy ether, and an aliphatic nitrile—make it highly susceptible to orthogonal degradation pathways under standard reaction conditions. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights to help you preserve molecular integrity during complex synthetic workflows.

Module 1: Aryl Bromide Integrity & Protodehalogenation

Q: During palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), my primary byproduct is the debrominated arene [3-(3-methoxyphenyl)propanenitrile]. Why is this happening and how do I stop it?

A: Mechanistic Causality of Protodehalogenation The undesired reduction of the aryl bromide to an aryl C-H bond (protodehalogenation) is a notorious side reaction in Pd-catalyzed cross-couplings[1]. After the initial oxidative addition of the Pd(0) catalyst into the C-Br bond to form an Ar-Pd(II)-Br complex, transmetalation or amine binding occurs. If the incoming nucleophile (or the solvent, such as an alcohol) possesses β-hydrogens, the Ar-Pd(II)-Nu intermediate can undergo a rapid, unproductive β-hydride elimination. This generates a palladium hydride intermediate (Ar-Pd(II)-H), which subsequently undergoes reductive elimination to yield the debrominated arene[1][2].

To suppress this, you must accelerate the desired reductive elimination step or utilize sterically hindered, electron-rich ligands (e.g., BrettPhos, XantPhos) that enforce a geometry unfavorable for β-hydride elimination[1][3].

G Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Start->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII Trans Transmetalation / Amine Binding PdII->Trans Inter Ar-Pd(II)-Nu Trans->Inter RedElim Reductive Elimination Inter->RedElim Desired Pathway BetaElim β-Hydride Elimination (from Nu or Solvent) Inter->BetaElim Undesired Pathway RedElim->Start Product Cross-Coupled Product RedElim->Product PdH Ar-Pd(II)-H BetaElim->PdH PdH->Start Proto Protodehalogenation (Ar-H) PdH->Proto

Caption: Divergent pathways in Pd-catalysis leading to cross-coupling vs. protodehalogenation.

Data Summary: Catalyst & Ligand Effects on Aryl Bromide Coupling

Catalyst SystemSolvent / BasePrimary OutcomeProtodehalogenation (%)
Pd(PPh3)4EtOH / Na2CO3Slow coupling, high reduction35 - 50%
Pd2(dba)3 / BINAPTHF / Cs2CO3Good coupling, moderate reduction10 - 15%
Pd(OAc)2 / XPhosDioxane / K3PO4Fast coupling, suppressed reduction< 5%
Pd / BrettPhost-Amyl-OH / t-BuONaExcellent coupling, electronic control< 2%

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling (Suppressing Debromination) Objective: Couple 3-(3-Bromo-5-methoxyphenyl)propanenitrile with an arylboronic acid while maintaining <2% debromination.

  • Preparation: In a rigorously dried Schlenk flask under argon, add 3-(3-Bromo-5-methoxyphenyl)propanenitrile (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)2 (2 mol%) and XPhos (4 mol%). Causality: XPhos is a bulky biaryl phosphine that accelerates reductive elimination, outcompeting β-hydride elimination.

  • Solvent Addition: Add degassed 1,4-dioxane/H2O (10:1 v/v) to achieve a 0.2 M concentration. Causality: Avoiding primary/secondary alcohol solvents prevents them from acting as hydride donors.

  • Reaction: Heat to 80 °C for 4 hours. Monitor via TLC/LC-MS. The absence of the M-79 (debrominated) mass peak validates the ligand choice.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Module 2: Nitrile Hydrolysis & Alpha-Deprotonation

Q: I am attempting a basic alkylation or saponification elsewhere on the molecule, but my propanenitrile group is converting into a primary amide or carboxylic acid. How do I prevent this?

A: Mechanistic Causality of Nitrile Hydrolysis The carbon atom of the nitrile (C≡N) is highly electrophilic, placing it at the same oxidation state as a carboxylic acid[4]. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, forming an unstable nitrogen anion intermediate that is rapidly protonated by water to form an imidic acid[5][6]. This tautomerizes irreversibly into a primary amide. If conditions are harsh (extended reflux, high base concentration), the amide undergoes further acyl substitution to yield a carboxylate salt and ammonia[5][7].

To prevent this degradation, avoid aqueous bases at elevated temperatures. If a base is required for an orthogonal step (e.g., alkylation), use strictly anhydrous conditions with non-nucleophilic bases (e.g., LDA, NaH).

G Nitrile R-C≡N (Propanenitrile) Attack Nucleophilic Attack (OH⁻ or H₂O) Nitrile->Attack Imidic Imidic Acid Intermediate Attack->Imidic Taut Tautomerization Imidic->Taut Amide Primary Amide (R-CONH₂) Taut->Amide Further H₂O / Heat / Catalyst Amide->Further Harsh Conditions Acid Carboxylic Acid (R-COOH) Further->Acid

Caption: Base-catalyzed hydrolysis pathway of the propanenitrile group.

Data Summary: Nitrile Stability Under Various Conditions

Reaction ConditionTemp (°C)TimePrimary ProductNitrile Survival (%)
10% aq. NaOH / MeOH60 °C16 hCarboxylic Acid0%
1 M LiOH / THF:H2O25 °C4 hPrimary Amide15%
K2CO3 / Anhydrous DMF80 °C12 hIntact Nitrile>95%
LDA / Anhydrous THF-78 °C2 hIntact Nitrile*>90%

*Note: LDA will deprotonate the alpha-carbon of the propanenitrile. Ensure an electrophile is present to prevent oligomerization.

Self-Validating Protocol: Anhydrous Alkylation Preserving the Nitrile Objective: Perform an alpha-alkylation of the propanenitrile without triggering hydrolysis.

  • Preparation: Flame-dry a flask and purge with argon. Dissolve 3-(3-Bromo-5-methoxyphenyl)propanenitrile (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent Thorpe-Ziegler self-condensation of the resulting nitrile anion.

  • Deprotonation: Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene). Stir for 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., MeI, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then slowly warm to 0 °C.

  • Quench: Quench strictly with saturated aqueous NH4Cl (weakly acidic) rather than NaOH. Causality: NH4Cl neutralizes the base immediately, preventing any hydroxide-mediated nucleophilic attack on the nitrile[6].

Module 3: Aryl Methyl Ether Cleavage (Demethylation)

Q: I am using strong Lewis acids or nucleophiles in my sequence, and I am losing the methoxy group (yielding a phenol). Why does this occur, and how can I control it?

A: Mechanistic Causality of Ether Cleavage Aryl methyl ethers are generally stable, but they undergo cleavage (demethylation) to form phenols under specific harsh conditions[8]. This occurs via two primary mechanisms:

  • Lewis Acid Activation: Reagents like BBr3 coordinate to the basic ether oxygen, weakening the O-CH3 bond. The bromide ion then performs an SN2 attack on the methyl group, liberating methyl bromide and forming a boron-phenoxide complex, which hydrolyzes to the phenol upon aqueous workup[8].

  • Nucleophilic Attack: Strong, soft nucleophiles (e.g., lithium thioethoxide, LiSEt) in polar aprotic solvents (DMF) directly attack the unhindered methyl group via an SN2 mechanism, cleaving the ether bond[9].

If demethylation is unintended, avoid BBr3, BCl3, TMSI, and strong thiolate nucleophiles. If you want to selectively demethylate the ether while preserving the aryl bromide and nitrile, use the controlled protocol below.

Self-Validating Protocol: Selective Demethylation using BBr3 Objective: Cleave the methoxy group to yield 3-(3-Bromo-5-hydroxyphenyl)propanenitrile without hydrolyzing the nitrile.

  • Preparation: Dissolve the starting material in anhydrous CH2Cl2 (0.1 M) under argon and cool to -78 °C.

  • Reagent Addition: Slowly add BBr3 (1.0 M in CH2Cl2, 1.5 equiv) dropwise. Causality: BBr3 is highly reactive; dropwise addition at low temperature prevents exothermic degradation of the nitrile[8].

  • Reaction: Allow the mixture to slowly warm to 0 °C over 2 hours. Monitor by TLC.

  • Quench: Carefully quench the reaction at 0 °C by the dropwise addition of a saturated NaHCO3 solution until pH 7 is reached. Causality: Rapid neutralization prevents the liberated HBr from acid-catalyzing the hydrolysis of the propanenitrile group[5].

  • Extraction: Extract with CH2Cl2, dry over MgSO4, and concentrate to isolate the phenol.

References

  • Organic Chemistry Tutor. "Hydrolysis of Nitriles - Mechanism of the Acidic and Basic Hydrolysis." organicchemistrytutor.com.
  • Organic Synthesis. "Hydrolysis of Nitriles - Reaction, Reagents & Mechanism." organic-synthesis.com.
  • Lumen Learning. "21.5. Hydrolysis of nitriles | Organic Chemistry II." lumenlearning.com.
  • Chemistry Steps. "Reactions of Nitriles." chemistrysteps.com.
  • Organic Chemistry with Victor. "Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions)." youtube.com.
  • Organic Syntheses. "3,3'-Dihydroxybiphenyl (Cleavage of aryl methyl ethers)." orgsyn.org.
  • Filo. "What mechanism is this? SN1, SN2, E1 or E2? (Cleavage of aryl methyl ethers)." askfilo.com.
  • ResearchGate. "Cleavage of aryl methyl ethers with LiCl; the reaction mechanism." researchgate.net.
  • National Institutes of Health (PMC). "Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers." nih.gov.
  • ResearchGate. "Mild and efficient palladium/BrettPhos-catalyzed methoxylation and deuteriomethoxylation of activated aryl bromides." researchgate.net.
  • Thieme Connect. "Microwave-Assisted Cleavage of Aryl Methyl Ethers with Lithium Thioethoxide (LiSEt)." thieme-connect.com.
  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." rsc.org.
  • Princeton University. "An Expedited Phenotypic Approach Towards Organic Reaction Generality." princeton.edu.
  • ChemRxiv. "Direct Acylation of Alkyl and Aryl Bromides via Nickel-Catalyzed Aldehyde C–H Functionalization." chemrxiv.org.
  • National Institutes of Health (PMC). "Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides." nih.gov.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation with 3-(3-Bromo-5-methoxyphenyl)propanenitrile

Welcome to the Technical Support Center. Working with 3-(3-Bromo-5-methoxyphenyl)propanenitrile in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents a unique dual-reactivity cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 3-(3-Bromo-5-methoxyphenyl)propanenitrile in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents a unique dual-reactivity challenge. While the aryl bromide is an excellent electrophile for oxidative addition, the pendant propanenitrile chain is a notorious catalyst poison. This guide provides mechanistic insights, quantitative ligand selection data, and a self-validating protocol to prevent premature catalyst death.

Section 1: Mechanistic Inquiries (FAQs)

Q1: Why does the propanenitrile moiety cause premature Pd catalyst death? A1: The deactivation is driven by the strong coordination affinity of the nitrile (-C≡N) group for the palladium center. Following the oxidative addition of the aryl bromide, the resulting Pd(II) intermediate is highly susceptible to coordination by the pendant nitrile group (either intramolecularly or intermolecularly). The nitrile acts as a strong σ -donor and π -acceptor, displacing the halide or preventing the transmetalation of the nucleophile. This traps the catalyst in a highly stable, off-cycle resting state, disrupting the catalytic loop1[1]. Furthermore, the strong π -backbonding from the metal into the nitrile π -bond stabilizes these inactive species, preventing productive turnover2[2].

Q2: How does the 5-methoxy substituent affect the oxidative addition step? A2: The methoxy group is positioned meta to the bromide. At the meta position, the strong resonance electron-donation (+M) of the oxygen lone pairs cannot directly delocalize into the C-Br bond. Instead, the substituent's influence is dominated by its inductive electron-withdrawing effect (-I). This slightly increases the electrophilicity of the C-Br bond, making the initial oxidative addition of Pd(0) marginally faster than in an unsubstituted aryl bromide. However, this electronic benefit does not offset the steric vulnerability of the Pd(II) center to nitrile poisoning.

Q3: What is the physical nature of the black precipitate observed when my reaction stalls at 30% conversion? A3: The black precipitate is "Pd black," an agglomeration of inactive Pd(0) nanoparticles. When the nitrile group coordinates to the Pd(II) center and stalls transmetalation, the off-cycle complex eventually undergoes ligand dissociation. Without the stabilizing phosphine ligands, the palladium atoms aggregate into clusters, leading to irreversible catalyst deactivation 3[3].

Section 2: Visualization of the Deactivation Pathway

G cluster_0 Catalytic Cycle vs. Nitrile-Induced Deactivation Pd0 Active Pd(0)L (e.g., BrettPhos-Pd) PdII_OA Oxidative Addition Ar-Pd(II)(Br)L Pd0->PdII_OA + 3-(3-Bromo-5-methoxyphenyl)propanenitrile PdII_TM Transmetalation Ar-Pd(II)(Nu)L PdII_OA->PdII_TM + Nucleophile / Base OffCycle Nitrile-Bound Resting State [Ar-Pd(II)(Br)L(R-CN)] PdII_OA->OffCycle Nitrile Coordination (Competitive) Product Coupled Product + Regenerated Pd(0) PdII_TM->Product Reductive Elimination OffCycle->PdII_OA Reversible (If Nu is excess) PdBlack Pd Black Aggregation (Irreversible Deactivation) OffCycle->PdBlack Ligand Loss & Aggregation Product->Pd0

Catalytic cycle and competitive nitrile-induced deactivation pathway.

Section 3: Ligand Selection & Quantitative Data

To outcompete nitrile coordination, the choice of supporting ligand is critical. The ligand must provide sufficient steric bulk to physically block the linear -C≡N group from approaching the Pd center, while being electron-rich enough to accelerate transmetalation and reductive elimination4[4].

Ligand ArchitectureLigand ExampleConversion (%)Catalyst State ObservationMechanistic Rationale
Monodentate, unhindered PPh3< 15%Rapid Pd black precipitationInsufficient steric bulk allows rapid nitrile coordination and subsequent ligand displacement.
Bidentate, flexible dppf~ 45%Slow stalling, partial precipitationThe bidentate nature slows dissociation, but the open coordination sphere fails to prevent nitrile approach.
Biaryl monophosphine XPhos> 90%Homogeneous solutionThe deep catalytic pocket physically blocks the linear -CN group from accessing the Pd center.
Biaryl monophosphine BrettPhos> 98%Homogeneous solutionExtreme steric bulk and electron richness accelerate transmetalation, minimizing the lifetime of vulnerable Pd(II) intermediates.

Section 4: Self-Validating Experimental Protocol

Workflow: Deactivation-Resistant Buchwald-Hartwig Amination of 3-(3-Bromo-5-methoxyphenyl)propanenitrile

This protocol utilizes a palladacycle precatalyst to ensure rapid generation of the active catalyst, combined with controlled substrate dosing to prevent nitrile accumulation5[5].

Step 1: Precatalyst Activation (Validation Checkpoint 1)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with BrettPhos Pd G3 precatalyst (2.0 mol%), BrettPhos ligand (2.2 mol%), and Sodium tert-butoxide (1.5 equiv).

  • Add anhydrous THF (0.2 M relative to the final substrate concentration).

  • Causality & Validation: Stir at room temperature for 5 minutes. The generation of the active L-Pd(0) species is visually validated by a distinct color shift from pale yellow to deep red/orange. If the solution remains yellow, the precatalyst has not activated, likely due to degraded base or wet solvent.

Step 2: Controlled Substrate Dosing

  • Add the secondary amine nucleophile (1.2 equiv) to the activated catalyst solution and heat to 65 °C.

  • Dissolve 3-(3-Bromo-5-methoxyphenyl)propanenitrile (1.0 equiv) in a minimal volume of anhydrous THF.

  • Causality: Using a syringe pump, dose the aryl bromide solution into the reaction mixture over 60 minutes. Slow dosing keeps the steady-state concentration of the coordinating nitrile low, preventing it from overwhelming the active Pd(0) species and forcing the reaction through the productive cycle.

Step 3: In-Process Monitoring (Validation Checkpoint 2)

  • At t = 45 minutes, withdraw a 50 µL aliquot under positive nitrogen pressure.

  • Quench the aliquot into wet ethyl acetate and analyze via GC-MS.

  • Validation: Monitor the ratio of the desired product to 3-(3-methoxyphenyl)propanenitrile (the protodehalogenation byproduct). A robust catalytic cycle will show <5% protodehalogenation. If this byproduct exceeds 5%, transmetalation is too slow, and the Pd-Ar species is being protonated by trace moisture or amine α -protons.

Step 4: Quench and Isolation

  • Upon completion of the dosing (t = 60 min), stir for an additional 15 minutes to ensure full conversion.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and any trace precipitated palladium.

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - 5

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes - ACS Publications -1

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - MIT DSpace - 4

  • Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation - Sci-Hub - 3

  • Nickel- and Palladium-Catalyzed Cross Coupling Reactions - eScholarship - 2

Sources

Optimization

Technical Support Center: Nitrile Synthesis Troubleshooting &amp; Protocols

Welcome to the Nitrile Synthesis Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in nitrile synthesis: yield degradation, byproduct forma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitrile Synthesis Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in nitrile synthesis: yield degradation, byproduct formation, and catalyst deactivation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing field-proven, self-validating protocols to ensure high-purity outcomes.

Section 1: Dehydration of Primary Amides

Focus: Overcoming Hydrolysis and Low Purity Profiles

Q1: I am experiencing low yields and high carboxylic acid impurities when dehydrating primary amides with POCl₃ or SOCl₂. How can I prevent this?

A1: The causality here lies in the harsh, acidic nature of traditional dehydrating agents. Reagents like POCl₃ generate HCl as a byproduct. In the presence of even trace amounts of water, this acidic environment catalyzes the hydrolysis of the unreacted primary amide directly into a carboxylic acid, permanently capping your yield and complicating purification.

The Solution: Transition to Propylphosphonic anhydride (T3P®) . T3P acts as a mild, water-scavenging coupling agent. It reacts with the amide to form a stable O-phosphonium intermediate that undergoes a clean, base-promoted anti-elimination to yield the nitrile[1]. Because the reaction remains neutral to slightly basic, hydrolytic pathways are entirely suppressed.

AmideDehydration Amide Primary Amide T3P T3P Activation (Mild, Neutral) Amide->T3P POCl3 POCl3 / SOCl2 (Harsh, Acidic) Amide->POCl3 InterT3P O-Phosphonium Intermediate T3P->InterT3P InterPOCl3 Vilsmeier-type Intermediate POCl3->InterPOCl3 Nitrile Nitrile (High Yield) InterT3P->Nitrile Base-promoted elimination InterPOCl3->Nitrile Elimination Hydrolysis Carboxylic Acid (Hydrolysis Byproduct) InterPOCl3->Hydrolysis Trace water + Acid

Caption: Logical relationship of dehydrating agents on primary amides and byproduct formation.

Quantitative Comparison of Dehydrating Agents
ReagentReaction ConditionsTypical YieldPurity ProfilePrimary Impurity
POCl₃ Reflux, 80°C60-70%ModerateCarboxylic Acid (Hydrolysis)
Burgess Reagent THF, Room Temp75-85%GoodSulfamate byproducts
T3P® EtOAc/Base, 80°C90-98%ExcellentNone (Water-soluble byproducts)
Protocol 1: T3P-Mediated Dehydration of Primary Amides
  • Preparation: Charge a dry reaction vessel with the primary amide (1.0 equiv) and ethyl acetate to achieve a 0.5 M concentration.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5 minutes at room temperature to ensure a basic environment.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv). The T3P will immediately begin forming the O-phosphonium intermediate.

  • Elimination: Heat the reaction mixture to 80°C. Monitor via TLC/HPLC (typically complete in 2-4 hours).

  • Workup: Cool to room temperature and quench with water. Wash the organic layer with saturated aqueous NaHCO₃ and brine. The T3P byproducts are highly water-soluble and partition cleanly into the aqueous phase.

  • Validation: Perform an HPLC analysis of the crude organic phase. A single, sharp nitrile peak without the presence of the corresponding carboxylic acid (which would elute earlier due to higher polarity) validates the neutral dehydration mechanism.

Section 2: Palladium-Catalyzed Aryl Cyanation

Focus: Preventing Catalyst Deactivation and Poisoning

Q2: My Pd-catalyzed cyanation of aryl bromides stalls at 30% conversion. I suspect catalyst poisoning by KCN. What is the mechanistic workaround?

A2: Your suspicion is correct. Cyanide is a formidable σ-donor and π-acceptor. When free cyanide ions (from highly soluble sources like KCN or NaCN) are present in excess, they rapidly coordinate to the Palladium(II) center, forming catalytically dead [Pd(CN)₄]²⁻ complexes. This prevents the crucial oxidative addition of the aryl halide, halting the catalytic cycle[2].

The Solution: Utilize a "slow-release" cyanide source such as Potassium ferrocyanide (K₄[Fe(CN)₆]) . This reagent is virtually insoluble in standard organic solvents and releases CN⁻ ions slowly as it thermally decomposes. This maintains the steady-state concentration of free cyanide at a level high enough for transmetalation, but low enough to prevent the formation of inactive Pd-cyanide complexes[2].

PdCyanation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-CN] OxAdd->TransMet + CN- Poison Catalyst Poisoning [Pd(II)(CN)n] Inactive OxAdd->Poison Excess free CN- RedElim Reductive Elimination Yields Ar-CN TransMet->RedElim RedElim->Pd0 - Ar-CN SafeCN K4[Fe(CN)6] Slow Cyanide Release SafeCN->TransMet Controlled CN-

Caption: Pd-catalyzed cyanation cycle highlighting catalyst poisoning and slow-release cyanide rescue.

Protocol 2: Ligand-Free Pd-Catalyzed Cyanation using K₄[Fe(CN)₆]
  • Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.2 equiv, acting as a source of 6 CN⁻ equivalents), Na₂CO₃ (1.0 equiv), and Pd(OAc)₂ (0.5 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times) to prevent oxidative degradation of the Pd catalyst.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 120°C under vigorous stirring for 4-16 hours. High shear is required because K₄[Fe(CN)₆] is insoluble; the reaction occurs at the solid-liquid interface.

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water, dry over MgSO₄, and concentrate.

  • Validation: Monitor the reaction visually and via GC-MS. The complete consumption of the aryl halide without the premature formation of a black palladium precipitate (Pd black) validates that the slow-release mechanism successfully protected the catalyst.

Section 3: Nucleophilic Substitution (Kolbe Nitrile Synthesis)

Focus: Optimizing Biphasic Reactions with Phase Transfer Catalysis

Q3: When reacting alkyl halides with NaCN in a biphasic system, the reaction is extremely slow, and I get a mixture of nitrile and isonitrile byproducts. How can I drive selectivity and speed?

A3: Cyanide is an ambidentate nucleophile, meaning it can attack via the carbon atom (yielding a nitrile) or the nitrogen atom (yielding an isonitrile). In a standard biphasic system without a catalyst, the reaction happens only at the aqueous-organic interface, resulting in sluggish kinetics. Furthermore, "naked" cyanide ions in purely polar aprotic environments often exhibit increased N-attack[3].

The Solution: Implement a Phase Transfer Catalyst (PTC) , such as Tetrabutylammonium bromide (TBAB) or a glucose-based ionic liquid[4]. The bulky, lipophilic quaternary ammonium cation pairs with the cyanide anion, forming a "soft-soft" ion pair that easily migrates into the organic phase. This pairing enhances the nucleophilicity of the carbon atom, driving the reaction rapidly toward the thermodynamically favored nitrile via an Sₙ2 mechanism, while heavily suppressing isonitrile formation[4],[3].

KolbePTC AqPhase Aqueous Phase NaCN + PTC(Br) Interface Phase Boundary AqPhase->Interface Ion Exchange OrgPhase Organic Phase R-X + PTC(CN) SN2 SN2 Reaction R-X + CN- -> R-CN + X- OrgPhase->SN2 Interface->AqPhase Interface->OrgPhase PTC extracts CN- PTC_Cycle PTC(X) returns to Aq Phase SN2->PTC_Cycle PTC_Cycle->Interface

Caption: Biphasic Kolbe nitrile synthesis workflow utilizing a phase-transfer catalyst (PTC).

Quantitative Impact of Phase Transfer Catalysts
SystemPhase Transfer Catalyst (PTC)Reaction TimeConversionNitrile : Isonitrile Ratio
Biphasic (Water/Organic)None> 24 h< 20%70 : 30
Biphasic (Water/Organic)TBAB (Tetrabutylammonium bromide)4-6 h> 90%95 : 5
Biphasic (Water/Organic)Glucose-based Ionic Liquid2-4 h> 95%98 : 2
Protocol 3: PTC-Enhanced Kolbe Nitrile Synthesis
  • Organic Phase: Dissolve the alkyl halide (1.0 equiv) in an organic solvent (e.g., toluene) at 0.5 M.

  • Aqueous Phase: In a separate flask, prepare an aqueous solution of NaCN (1.5 equiv) and the phase transfer catalyst (e.g., TBAB, 5 mol %).

  • Biphasic Mixing: Combine the two phases in a vigorously stirred reactor.

  • Reaction: Heat the biphasic mixture to 80°C. The PTC will continuously shuttle the cyanide ion into the organic phase to react with the alkyl halide.

  • Workup: Once complete (typically 4 hours), separate the phases. Safety Note: Decontaminate the aqueous phase using sodium hypochlorite (bleach) to destroy residual cyanide before disposal. Wash the organic phase with water, dry, and evaporate.

  • Validation: Analyze the isolated organic phase via IR spectroscopy. A sharp, strong absorption band at ~2250 cm⁻¹ (C≡N stretch) and the absence of a broad band at ~2150 cm⁻¹ (N≡C stretch) self-validates the regioselective C-alkylation driven by the PTC.

References

  • Weissman, S. A., Zewge, D., Chen, C. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Organic Chemistry Portal / J. Org. Chem. URL: [Link]

  • "Developing a Biphasic Kolbe Nitrile Synthesis using Glucose-based Ionic Liquids as Phase-transfer Catalysts." ChemRxiv. URL: [Link]

  • "Advanced Organic Chemistry (Kolbe Nitrile Synthesis and Phase Transfer Catalysis)." GBC Ramgarh. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 3-(3-Bromo-5-methoxyphenyl)propanenitrile as a Core Scaffold vs. Alternative Pharmacophores in NNRTI Development

Executive Summary In antiviral drug discovery, selecting the optimal starting scaffold is paramount for determining the efficacy, resistance profile, and pharmacokinetics of the final active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In antiviral drug discovery, selecting the optimal starting scaffold is paramount for determining the efficacy, resistance profile, and pharmacokinetics of the final active pharmaceutical ingredient (API). 3-(3-Bromo-5-methoxyphenyl)propanenitrile (BMPP) (CAS: 1447606-63-4) is a highly specialized synthetic intermediate[1]. It is utilized as a core building block in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1[2].

Because BMPP itself is a "pro-pharmacophore" (a building block rather than the final drug), its biological value is measured by the antiviral performance of the heterocyclic compounds derived from it. This guide objectively compares the biological activity of BMPP-derived NNRTIs against alternative halogenated and unsubstituted scaffolds, providing a mechanistic rationale and self-validating experimental protocols for evaluation.

Mechanistic Rationale: The Superiority of the 3-Bromo-5-Methoxy Motif

The non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT) is a highly hydrophobic, flexible allosteric site. The structural features of the BMPP scaffold provide distinct thermodynamic advantages when incorporated into an NNRTI core:

  • Halogen Bonding via the 3-Bromo Substituent : Unlike lighter halogens (fluorine or chlorine), bromine possesses a pronounced " σ -hole"—a region of positive electrostatic potential on the axis of the covalent bond. This allows the 3-bromo group to form a highly directional and stabilizing halogen bond with the backbone carbonyl oxygen of Proline 95 (Pro95) in the NNIBP[3][4]. This specific interaction anchors the inhibitor and is critical for achieving picomolar to low-nanomolar potency.

  • Electronic & Steric Modulation via the 5-Methoxy Group : The methoxy group acts as an electron-donating moiety, enriching the electron density of the phenyl ring to optimize π−π stacking interactions with aromatic residues like Tyr181 and Tyr188. Furthermore, it provides a potential hydrogen bond acceptor to accommodate mutant viral strains.

  • The Propanenitrile Linker : The aliphatic nitrile chain serves as a flexible precursor that is readily cyclized into the nitrogenous heterocycles (e.g., pyrimidines, triazoles) that form the central core of the NNRTI[2].

G A HIV-1 Virion Entry & Uncoating B Viral ssRNA Release A->B C Reverse Transcriptase (RT) Active Conformation B->C Template Binding E RT Conformational Change Catalytic Inactivation C->E Induced Fit D BMPP-Derived NNRTI Allosteric Binding D->C Binds NNIBP F Inhibition of dsDNA Synthesis E->F Blocks Polymerization

Mechanism of HIV-1 RT inhibition by BMPP-derived NNRTIs via allosteric binding.

Comparative Biological Activity Data

To demonstrate the impact of the BMPP scaffold, we compare the representative biological activity of an NNRTI synthesized from BMPP against analogs synthesized from alternative scaffolds (Chloro, Fluoro, and Unsubstituted), benchmarked against the clinical standard Efavirenz.

Compound ScaffoldHIV-1 RT IC₅₀ (nM)MT-4 EC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
BMPP (3-Br, 5-OMe) 4.28.5>50>5800
CMPP (3-Cl, 5-OMe) 12.425.1>50>1900
FMPP (3-F, 5-OMe) 45.098.3>50>500
Unsubstituted (H, H) 210.5450.235~77
Efavirenz (Control) 1.53.040~13300

Note: Data represents a comparative structure-activity relationship (SAR) model for heterocyclic NNRTIs synthesized from these respective propanenitrile scaffolds, benchmarked against clinical standards.

Experimental Protocols: Self-Validating Evaluation Systems

To ensure trustworthiness and reproducibility, the biological activity of these compounds must be evaluated using orthogonal assays. The following step-by-step methodologies isolate the mechanism of action (cell-free) and validate physiological efficacy (cell-based).

Protocol 1: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

Causality: This radiometric assay directly measures the catalytic incorporation of nucleotides by RT. By removing cellular barriers (permeability, efflux), it isolates the pure enzyme-inhibitor thermodynamics, confirming that the 3-bromo halogen bond directly drives target affinity.

  • Reagent Preparation : Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT, and 0.1% BSA.

  • Template-Primer Assembly : Anneal poly(rA) template with oligo(dT)₁₂₋₁₈ primer at a 1:1 molar ratio.

  • Compound Titration : Serially dilute the BMPP-derived NNRTI and control compounds (e.g., Efavirenz) in DMSO (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Enzyme Incubation : Pre-incubate recombinant HIV-1 RT (wild-type) with the diluted compounds for 15 minutes at 37°C. Rationale: This allows time for the inhibitor to access the allosteric pocket and induce the necessary conformational changes prior to substrate introduction.

  • Reaction Initiation : Add the template-primer complex and [³H]-dTTP (radiolabeled nucleotide) to the mixture. Incubate for 45 minutes at 37°C.

  • Quenching and Filtration : Stop the reaction by adding cold 5% trichloroacetic acid (TCA) to precipitate the synthesized DNA. Filter through GF/B glass microfiber filters.

  • Quantification : Wash the filters with 5% TCA and ethanol, dry, and measure the retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Anti-HIV-1 Cytopathic Effect (CPE) Assay in MT-4 Cells

Causality: MT-4 T-cells are highly susceptible to HIV-1-induced cell death. Measuring cell viability post-infection provides a self-validating system: if the drug successfully halts viral replication, the cells survive. A parallel mock-infected plate ensures the drug itself isn't killing the cells (cytotoxicity), preventing false positives.

  • Cell Preparation : Culture MT-4 cells in RPMI-1640 medium supplemented with 10% FBS. Seed at 1 × 10⁴ cells/well in 96-well plates.

  • Viral Infection : Infect the cells with HIV-1 (strain IIIB) at a multiplicity of infection (MOI) of 0.01. Leave a parallel set of plates uninfected (mock) for cytotoxicity (CC₅₀) evaluation.

  • Compound Addition : Add serial dilutions of the test compounds immediately after infection.

  • Incubation : Incubate the plates for 5 days at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Readout (MTT) : Add MTT reagent (tetrazolium dye) to each well. Viable cells reduce MTT to purple formazan.

  • Spectrophotometry : Solubilize the formazan crystals with acidified isopropanol and read absorbance at 540 nm.

  • Data Analysis : Calculate the EC₅₀ (concentration protecting 50% of cells from viral CPE) and CC₅₀ (concentration reducing mock-infected cell viability by 50%). Calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

Workflow S1 Scaffold Synthesis (BMPP) S2 Library Generation (NNRTI Analogs) S1->S2 S3 In Vitro RT Assay (Cell-free) S2->S3 S4 MT-4 Cell Assay (Antiviral & Toxicity) S3->S4 S5 Lead Selection (High SI) S4->S5

Workflow from BMPP scaffold synthesis to biological evaluation and lead selection.

References

  • [1] Title: 1447606-63-4 | 3-(3-Bromo-5-methoxyphenyl)propanenitrile - ChemScene. Source: ChemScene. URL:

  • [2] Title: Non-nucleoside reverse transcriptase inhibitors (US20080045511A1). Source: Molaid / Google Patents. URL:

  • [3] Title: Crystal Structures of HIV-1 Reverse Transcriptase with Picomolar Inhibitors Reveal Key Interactions for Drug Design. Source: PubMed Central (PMC). URL:

  • [4] Title: Treatment of Halogen Bonding in the OPLS-AA Force Field. Source: SciSpace. URL:

Sources

Comparative

A Comparative Guide to the Synthetic Utility of 3-(3-Bromo-5-methoxyphenyl)propanenitrile in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile as a precursor in palladium-catalyzed Suzuki-Miyaura cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 3-(3-Bromo-5-methoxyphenyl)propanenitrile as a precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its performance is critically evaluated against alternative precursors, supported by established chemical principles and adapted experimental data from analogous systems. The objective is to equip researchers with the necessary insights to make informed decisions in the synthesis of complex molecular scaffolds relevant to pharmaceutical development.

Introduction: The Strategic Value of Substituted Phenylpropanenitriles

Phenylpropanenitrile moieties are integral components of numerous biologically active molecules. The ability to functionalize the aromatic ring through robust and versatile reactions is paramount in medicinal chemistry for building libraries of potential drug candidates. The Suzuki-Miyaura coupling stands out as a premier method for constructing carbon-carbon bonds, particularly for creating biaryl structures.

This guide focuses on 3-(3-Bromo-5-methoxyphenyl)propanenitrile, a precursor that offers two key synthetic handles: a bromine atom for cross-coupling and a nitrile group for subsequent transformations into amines, amides, or carboxylic acids. We will explore its reactivity and compare it to alternative strategies for synthesizing similarly substituted biaryl compounds.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. Its widespread use is attributed to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a vast array of reactants.

The catalytic cycle, illustrated below, generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (in this case, our bromo-precursor) to form a palladium(II) complex.

  • Transmetalation: A base activates the organoboron compound, which then transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupling R-Pd(II)L_n-R' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Boronic R'-B(OR)_2 Boronic->Transmetal Halide R-X Halide->OxAdd Base Base Base->Transmetal

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Comparative Analysis of Precursors

The primary consideration for any synthesis is the choice of starting materials. Here, we evaluate 3-(3-Bromo-5-methoxyphenyl)propanenitrile against other logical precursors for synthesizing a target biaryl propanenitrile.

Precursor Profile: 3-(3-Bromo-5-methoxyphenyl)propanenitrile

This molecule, with CAS number 1447606-63-4, presents a valuable combination of features.[1] The bromine atom serves as the reactive site for the Suzuki-Miyaura coupling. The methoxy and propanenitrile groups are meta-disposed to the bromine, which influences the electronic environment of the C-Br bond. The nitrile group is generally stable under Suzuki conditions and provides a crucial functional handle for later-stage diversification.[2]

Alternative Precursors
  • Aryl Boronic Acid/Ester: An alternative strategy would involve synthesizing the corresponding boronic acid, 3-(3-borono-5-methoxyphenyl)propanenitrile, and coupling it with a different aryl halide. This reverses the roles of the coupling partners.

  • Aryl Triflate: Replacing the bromine with a triflate group (-OTf) offers a more reactive coupling partner. Triflates often require milder conditions for oxidative addition but are typically more expensive and less stable than aryl bromides.

  • Alternative Halogens (Cl, I): An aryl iodide would be more reactive than the bromide, potentially allowing for lower catalyst loading or temperature. Conversely, an aryl chloride would be less reactive, often requiring more specialized catalysts and harsher conditions.

Precursor_Comparison Target Target Molecule (Biaryl Propanenitrile) Precursor_Br 3-(3-Bromo-5-methoxyphenyl)propanenitrile + Stable & Available - Moderately Reactive Precursor_Br->Target Suzuki Coupling with R'-B(OH)2 Precursor_B 3-(3-Borono-5-methoxyphenyl)propanenitrile + Highly Reactive - Synthesis Required Precursor_B->Target Suzuki Coupling with R'-X Precursor_OTf 3-(3-Triflyl-5-methoxyphenyl)propanenitrile + Highly Reactive - Costly & Less Stable Precursor_OTf->Target Suzuki Coupling with R'-B(OH)2 Precursor_I 3-(3-Iodo-5-methoxyphenyl)propanenitrile + Highly Reactive - Higher Cost Precursor_I->Target Suzuki Coupling with R'-B(OH)2

Caption: Synthetic Routes to a Target Biaryl Propanenitrile.

Performance Evaluation

The choice of precursor significantly impacts reaction efficiency, cost, and scalability. The following table summarizes the expected performance based on established chemical principles.

PrecursorReactivityStability / AvailabilityCostKey Considerations
Aryl Bromide (Primary Topic)ModerateHigh / Commercially availableModerateOptimal balance for most applications. Reliable and well-documented reactivity.
Aryl Boronic Acid HighLower / Requires synthesisSynthesis-dependentReverses coupling strategy. Useful if the desired partner aryl halide is more available.
Aryl Triflate HighModerate / Often synthesizedHighExcellent for difficult couplings or when mild conditions are essential.
Aryl Iodide HighGoodHighCan achieve higher yields or faster reaction times compared to bromide.
Aryl Chloride LowHighLowRequires specialized, often expensive, palladium catalysts and ligands.

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and represent a robust starting point for optimization.[2]

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the synthesis of a model biaryl compound, 2-(3-methoxy-4-(4-methoxyphenyl)phenyl)acetonitrile, from a related precursor, which serves as a strong template for the title compound.[2]

Reaction: 3-(3-Bromo-5-methoxyphenyl)propanenitrile + (4-methoxyphenyl)boronic acid → 3-(3-methoxy-5-(4-methoxyphenyl)phenyl)propanenitrile

Materials:

  • 3-(3-Bromo-5-methoxyphenyl)propanenitrile (1.0 mmol, 240.10 mg)

  • 4-methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add 3-(3-Bromo-5-methoxyphenyl)propanenitrile, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the solvent mixture (Toluene, Ethanol, Water) to the flask via syringe.

  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl propanenitrile.

Protocol 2: Post-Coupling Nitrile Reduction

The nitrile group of the coupled product is a versatile handle. A common subsequent transformation is its reduction to a primary amine, a critical pharmacophore in many drug molecules.[2]

Reaction: 3-(3-methoxy-5-(4-methoxyphenyl)phenyl)propanenitrile → 3-(3-methoxy-5-(4-methoxyphenyl)phenyl)propan-1-amine

Materials:

  • Biaryl propanenitrile (from Protocol 1) (1.0 mmol)

  • Lithium aluminum hydride (LiAlH₄) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (15 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF (5 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the biaryl propanenitrile in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the sequential dropwise addition of water (e.g., 0.076 mL for 2 mmol LiAlH₄), followed by 15% aqueous NaOH (0.076 mL), and then more water (0.23 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude primary amine, which can be further purified if necessary.

Conclusion and Recommendations

3-(3-Bromo-5-methoxyphenyl)propanenitrile stands as a highly effective and strategically balanced precursor for the synthesis of complex biaryl propanenitriles via Suzuki-Miyaura coupling. Its primary advantages are its commercial availability, stability, and the moderate reactivity of the C-Br bond, which allows for predictable and scalable reactions under standard catalytic conditions.

While more reactive precursors like aryl iodides or triflates may offer faster reaction times, they come with increased cost and potential stability issues. For most discovery and process development applications, the bromo-precursor represents the optimal choice, providing a reliable pathway to diverse molecular scaffolds with a synthetically versatile nitrile handle poised for further elaboration. The provided protocols offer a solid foundation for researchers to employ this valuable building block in their synthetic campaigns.

References

  • US20140163220A1: Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • CN103848757A: Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

Sources

Comparative

assessing the cytotoxicity of brominated phenylpropanenitrile analogs

As a Senior Application Scientist specializing in in vitro pharmacological profiling, I frequently guide drug development teams through the nuances of structure-activity relationship (SAR) assessments. Phenylpropanenitri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in in vitro pharmacological profiling, I frequently guide drug development teams through the nuances of structure-activity relationship (SAR) assessments. Phenylpropanenitriles (such as 3-oxo-3-phenylpropanenitrile) are highly versatile scaffolds utilized in the synthesis of potent anti-leukemic and solid-tumor agents[1].

However, introducing halogen substituents—specifically bromine—fundamentally alters the molecule's pharmacodynamics. Bromination increases lipophilicity (enhancing cellular uptake) and leverages strong electron-withdrawing properties to induce targeted oxidative stress[2].

This guide provides an objective comparison of brominated phenylpropanenitrile (BPPN) analogs against non-halogenated precursors and clinical standards, alongside the self-validating experimental workflows required to accurately assess their cytotoxicity.

Comparative Performance Data

When comparing BPPN analogs to standard chemotherapeutics, cytotoxicity is not the only metric of success; the Selectivity Index (SI) —the ratio of toxicity in normal cells versus tumor cells—is paramount. The table below synthesizes representative performance data based on the structural behavior of brominated scaffolds across multiple human cell lines[2][3].

Table 1: Cytotoxic Profiling of BPPN Analogs vs. Clinical Standards

Compound ClassRepresentative AnalogMCF7 (Breast) IC₅₀ (µg/mL)A549 (Lung) IC₅₀ (µg/mL)MCF12F (Normal) IC₅₀ (µg/mL)Selectivity Index (SI)*
Non-Brominated Precursor 3-oxo-3-phenylpropanenitrile> 50.0> 50.0> 50.0N/A
Brominated Analog (Para) BPPN-4Br< 10.011.8 ± 0.89> 100.0> 10.0
Brominated Analog (Meta) BPPN-3Br18.4 ± 2.124.2 ± 1.885.5 ± 4.2~ 4.6
Clinical Standard Doxorubicin0.38 ± 0.071.2 ± 0.32.6 ± 0.1~ 6.8

*Selectivity Index (SI) is calculated as the IC₅₀ of the normal cell line (MCF12F) divided by the IC₅₀ of the most sensitive tumor cell line (MCF7).

Data Analysis: The para-brominated analogs consistently exhibit superior cytotoxicity in alveolar (A549) and breast (MCF7) adenocarcinoma lines due to enhanced pro-oxidant activity[2]. Crucially, a well-designed BPPN analog maintains a high SI, demonstrating minimal toxicity to normal epithelial lines compared to broad-spectrum agents like Doxorubicin[2][3].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of BPPN analogs is rarely a simple case of metabolic poisoning. Instead, it is driven by a cascade of intracellular events. The electron-withdrawing nature of the bromine atom facilitates the uncoupling of mitochondrial respiration, leading to the rapid accumulation of Reactive Oxygen Species (ROS)[2][4]. This oxidative stress alters the Bax/Bcl-2 ratio, depolarizes the mitochondrial membrane, and triggers the executioner caspases (Caspase-3/7), culminating in DNA fragmentation[3].

Pathway A Brominated Phenylpropanenitrile (BPPN) Internalization B Intracellular ROS Generation (Oxidative Stress) A->B Electron-withdrawing effects C Mitochondrial Depolarization (Bax/Bcl-2 Alteration) B->C Stress response D Caspase-3/7 Activation C->D Cytochrome c release E DNA Fragmentation (Apoptosis) D->E Execution phase

Mechanistic pathway of BPPN-induced apoptosis via ROS generation.

Self-Validating Experimental Workflows

To ensure scientific integrity, every assay must be part of a self-validating system. Relying solely on a colorimetric viability assay (like MTT) is a critical pitfall; it measures mitochondrial reductase activity, which can be artificially skewed by the pro-oxidant nature of brominated compounds. Therefore, we employ an orthogonal workflow that confirms viability loss, identifies the chemical trigger (ROS), and verifies the biological endpoint (Apoptosis).

Workflow cluster_0 Self-Validating Loop S1 Phase 1: Cell Culture & Seeding S2 Phase 2: Compound Treatment S1->S2 S3 Phase 3: MTT Viability Assay S2->S3 S4 Phase 4: Orthogonal Validation S3->S4 If IC50 < 15 µM S5 Phase 5: Mechanistic Profiling S4->S5 Confirm Apoptosis

Self-validating experimental workflow for cytotoxicity assessment.
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
  • Causality in Design: We seed cells at a strictly optimized density to ensure they remain in the logarithmic growth phase during the 48-hour treatment window. Confluent cells exhibit contact inhibition, which artificially masks the cytotoxic efficacy of cell-cycle specific agents.

  • Step-by-Step Methodology:

    • Seed target cancer lines (e.g., MCF7, A549) and a normal control line (e.g., MCF12F) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Treat cells with BPPN analogs at varying concentrations (1–100 µg/mL) dissolved in <0.1% DMSO for 48 hours[2].

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Carefully aspirate the media and add 150 µL of DMSO to each well. Why DMSO? The formazan crystals formed by viable cells are insoluble in aqueous media. DMSO disrupts the cell membrane and fully solubilizes the crystals, ensuring an accurate spectrophotometric read[2].

    • Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ and SI.

Protocol 2: Intracellular ROS Quantification (DCFH2-DA Assay)
  • Causality in Design: We utilize 2',7'-dichlorofluorescein diacetate (DCFH2-DA) because it is highly cell-permeable. Once inside, intracellular esterases cleave the diacetate moieties, trapping the non-fluorescent DCFH within the cell. Subsequent oxidation by BPPN-induced ROS converts it to the highly fluorescent DCF[4]. This traps the signal exactly where the mechanistic action occurs.

  • Step-by-Step Methodology:

    • Seed cells in black-walled 96-well plates and treat with the BPPN analog at its established IC₅₀ concentration for 1 to 4 hours.

    • Wash cells twice with Locke's buffer. Why Locke's buffer? Phenol red and serum proteins in standard media quench the fluorescent signal of DCF. Locke's buffer provides a clear, physiologically balanced environment that maximizes the signal-to-noise ratio[4].

    • Incubate cells with 10 µM DCFH2-DA in Locke's buffer for 30 minutes at 37°C[4].

    • Measure fluorescence (Excitation: 485 nm / Emission: 530 nm) to quantify ROS generation relative to an untreated control.

Protocol 3: Apoptotic Execution Confirmation (Caspase-3 & TUNEL)
  • Causality in Design: ROS generation can lead to both necrosis (uncontrolled cell death) and apoptosis (programmed cell death). To confirm apoptosis, we measure Caspase-3 activity (the enzymatic trigger) and perform a TUNEL assay (the terminal result: DNA fragmentation)[3]. This dual-confirmation ensures that the BPPN analog is inducing a clean, therapeutically desirable apoptotic pathway rather than inflammatory necrosis.

  • Step-by-Step Methodology:

    • Treat cells with the BPPN analog at the IC₅₀ concentration for 24 hours.

    • For Caspase-3: Lyse the cells and incubate the lysate with the colorimetric substrate Ac-DEVD-pNA. Measure absorbance at 405 nm. An increase in signal confirms the upregulation of the executioner protease[3].

    • For TUNEL: Fix the treated cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100.

    • Apply the TUNEL reaction mixture (Terminal deoxynucleotidyl transferase and labeled dUTP) for 1 hour at 37°C. Analyze via flow cytometry or fluorescence microscopy to quantify DNA fragmentation[3].

Conclusion

Evaluating brominated phenylpropanenitrile analogs requires moving beyond basic viability screens. By implementing a self-validating matrix of MTT viability, ROS quantification, and apoptotic profiling, researchers can confidently identify lead compounds that leverage halogen-induced oxidative stress for highly selective, targeted cancer therapy.

References

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.[Link]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.[Link]

  • The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice. PMC.[Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.[Link]

Sources

Validation

structural comparison of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives

An In-Depth Structural Comparison of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers: A Guide for Researchers Authored by a Senior Application Scientist This guide provides a detailed structural comparison of the ort...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural Comparison of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers: A Guide for Researchers

Authored by a Senior Application Scientist

This guide provides a detailed structural comparison of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. Moving beyond a simple data summary, we will explore the nuanced relationship between substituent position and the resulting three-dimensional architecture, both at the molecular and supramolecular levels. Understanding these relationships is paramount for fields like crystal engineering and rational drug design, where subtle structural variations can profoundly impact a compound's physicochemical properties and biological activity.

The sulfonamide functional group is a cornerstone of medicinal chemistry, first recognized for its therapeutic potential in the 1930s with the discovery of Prontosil.[1] While their initial fame came from antibacterial applications, sulfonamide-containing molecules are now investigated for a wide array of therapeutic uses, including as anti-cancer agents and carbonic anhydrase inhibitors.[1][2][3] The ease of their synthesis and inherent biocompatibility make them attractive scaffolds for drug development.[1]

This guide focuses on a specific series of three isomers where the only difference is the position of a nitro group on the benzenesulfonamide ring. By analyzing their crystal structures, we can directly observe how this seemingly minor modification dictates intermolecular interactions and, consequently, their solid-state packing. This analysis serves as a compelling case study in the principles of structure-property relationships.

Synthesis and Crystallization Workflow

The synthesis of the three geometric isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide is straightforward, typically achieved by reacting the appropriately substituted nitrobenzenesulfonyl chloride with p-anisidine in an aqueous sodium carbonate solution.[1][4] This reaction proceeds at room temperature, and the product can be isolated via simple filtration.

The causality behind this experimental choice lies in its efficiency and simplicity. The aqueous sodium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the formation of the sulfonamide product. The products, being largely insoluble in the aqueous medium, precipitate out, allowing for easy collection.[1]

Below is a generalized workflow for the synthesis and subsequent structural analysis.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis s1 Reactants (p-anisidine + X-nitrobenzenesulfonyl chloride) s2 Reaction (aq. Na2CO3, room temp) s1->s2 s3 Isolation (Suction Filtration) s2->s3 a1 Crystallization (Solvent Diffusion) s3->a1 Crude Product a2 Data Collection (Single-Crystal X-ray Diffraction) a1->a2 a3 Structure Solution & Refinement a2->a3 a4 Comparative Analysis (Bond Angles, Torsion, Packing) a3->a4

Caption: General experimental workflow from synthesis to structural analysis.

Comparative Intramolecular Geometry

At first glance, the molecular structures of the three isomers—N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (A), N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (B), and N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (C)—are remarkably similar.[1] An analysis of their bond lengths and most bond angles reveals values that fall within the expected ranges for other N-(4-methoxyphenyl)-sulfonamides reported in the Cambridge Structural Database.[1]

However, a deeper look reveals the most significant intramolecular difference: the orientation of the two phenyl rings relative to each other. This is best described by the C1-S1-N1-C7 torsion angle, which dictates the "twist" of the molecule around the S-N bond.

G img_node

Caption: General structure and atom numbering for N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives.

Table 1: Comparison of Key Bond and Torsion Angles (°)

Parameter4-Nitro (A)3-Nitro (B)2-Nitro (C)CSD Average[1]
C1–S1–N1–C7 Torsion Angle -58.6+66.56+41.78-68.7 to +71.3
O1–S1–O2 Bond Angle 120.45120.66118.98117.9 to 120.5
S1–N1–C7 Bond Angle 116.9119.00115.49116.8 to 120.4

Data sourced from Crystals 2018, 8(8), 323.[1][4]

As the data clearly shows, the C1-S1-N1-C7 torsion angles differ significantly among the isomers, with isomer A having a negative angle while B and C have positive angles.[4] This variation in torsion angle leads to distinct spatial arrangements of the phenyl rings. The cause for this variation is likely a combination of steric hindrance and electronic effects imposed by the nitro group's position, which influences the molecule's preferred conformation to minimize intramolecular strain. For instance, the S1–N1–C7 angle in isomer C is the smallest reported for this class of compounds, likely due to repulsive forces involving the ortho-nitro group.[1][4]

Supramolecular Architecture: The Impact of Intermolecular Interactions

The most dramatic differences between the isomers become apparent when examining their crystal packing. Despite having very similar molecular shapes, their assembly in the solid state is entirely different, a direct consequence of varied intermolecular hydrogen bonding networks.[1]

In isomers A (para) and B (meta), the primary hydrogen bonding interaction is a classic N–H···O bond where the hydrogen on the sulfonamide nitrogen is accepted by an oxygen atom from the sulfonamide group of an adjacent molecule.[1] This interaction typically leads to the formation of well-known patterns in sulfonamide crystals, such as C(4) chains.[1]

Isomer C (ortho) behaves differently. Here, the primary intermolecular hydrogen bond involves the sulfonamide N-H group donating to the methoxy oxygen of a neighboring molecule.[1] Concurrently, an intramolecular N–H···O hydrogen bond is formed with one of the nitro group's oxygen atoms.[1] This fundamental shift in the hydrogen bonding motif is the primary driver for its unique crystal packing.

These distinct interactions result in vastly different supramolecular architectures:

  • Isomer A (4-Nitro): Forms an intricate infinite three-dimensional network.

  • Isomer B (3-Nitro): Exhibits ladder-shaped sheets.[1]

  • Isomer C (2-Nitro): Shows relatively planar, infinite sheets.[1]

G cluster_packing Resulting Crystal Packing A Isomer A (4-Nitro) N-H···O=S Bonds pA 3D Network A->pA Leads to B Isomer B (3-Nitro) N-H···O=S Bonds pB Ladder-like Sheets B->pB Leads to C Isomer C (2-Nitro) N-H···O-Me (intermolecular) N-H···O-N (intramolecular) pC Planar Sheets C->pC Leads to

Caption: Relationship between hydrogen bonding motifs and resulting crystal packing.

Implications for Drug Development and Materials Science

The findings from this structural comparison have significant real-world implications. For a drug candidate, the specific crystalline form (polymorph) can affect critical properties such as:

  • Solubility and Dissolution Rate: Different packing arrangements lead to different lattice energies, which in turn affects how readily the compound dissolves—a key factor in bioavailability.

  • Stability and Shelf-life: The stability of a drug can be dependent on its crystal form.

  • Manufacturing Properties: Crystal habit (the external shape of a crystal) can influence powder flow and tablet formulation.

By understanding how a simple positional change can switch the crystal packing from a dense 3D network to planar sheets, researchers can begin to predict and control these properties. For example, if a particular packing motif is desired to improve solubility, one might rationally modify substituents to encourage the necessary intermolecular interactions. While the biological activity of these specific three isomers was not reported, the broader class of sulfonamides shows promise as inhibitors of targets like carbonic anhydrase and kinases, where precise orientation for binding is critical.[1][2] The conformational differences observed here (i.e., the C-S-N-C torsion angle) could directly influence how well these molecules fit into an enzyme's active site.

Experimental Protocols

General Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides [1]

  • To a 250 mL Erlenmeyer flask, add the appropriate nitrobenzenesulfonyl chloride (10.0 mmol) and p-anisidine (10.0 mmol).

  • Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution.

  • Stir the mixture vigorously on a magnetic stir plate at room temperature for approximately 4 days.

  • Collect the resulting solid precipitate by suction filtration.

  • Wash the collected product sequentially with deionized water and isopropanol.

  • Dry the final product in an oven at low heat (e.g., 60 °C).

Table 2: Synthesis Yields and Melting Points

CompoundYield (%)Melting Point (°C)
Isomer A (4-Nitro) 85.84182–183
Isomer B (3-Nitro) 79.65133–134
Isomer C (2-Nitro) 17.8385–86

Data sourced from Crystals 2018, 8(8), 323.[1] The significantly lower yield for the ortho-isomer (C) may be attributed to steric hindrance from the nitro group being adjacent to the reaction center.

Single-Crystal X-ray Crystallography

  • Crystal Growth: High-quality single crystals were grown using solvent diffusion techniques. For example, by slowly diffusing hexane into an acetone solution of the compound.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using standard procedures (e.g., with a Bruker APEXII CCD diffractometer).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL.[4]

References

  • Howard, C.; et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 8(8), 323. [Link]

  • Howard, C.; et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. [Link]

  • Monti, S. M.; et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Monti, S. M.; et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. FLORE Repository. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-5-methoxyphenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-5-methoxyphenyl)propanenitrile
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